Product packaging for Moslosooflavone(Cat. No.:CAS No. 3570-62-5)

Moslosooflavone

カタログ番号: B191477
CAS番号: 3570-62-5
分子量: 298.29 g/mol
InChIキー: IHLSBQVBFDTNTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Hydroxy-7,8-dimethoxyflavone has been reported in Graphis elongata, Aphis affinis, and other organisms with data available.
from Mosla Soochowensis Matsuda;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B191477 Moslosooflavone CAS No. 3570-62-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLSBQVBFDTNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189221
Record name 5-Hydroxy-7,8-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3570-62-5
Record name 5-Hydroxy-7,8-dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-7,8-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3570-62-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a flavone with the chemical structure 5-hydroxy-6,7-dimethoxyflavone, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of the known natural sources of this compound, details established protocols for its extraction and isolation, and presents available quantitative data. Furthermore, it outlines the putative biosynthetic pathway of this flavonoid and illustrates its interaction with the PI3K/AKT signaling pathway, a key cellular cascade implicated in a variety of physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the families Ranunculaceae and Annonaceae. The principal documented sources include:

  • Ranunculus japonicus : This species of buttercup is a confirmed source of this compound. Studies have successfully isolated and identified the compound from the herb.[1][2][3][4]

  • Desmos dumosus : A plant in the Annonaceae family, Desmos dumosus has been shown to contain this compound, among other flavonoids.[5]

  • Mosla soochowensis : This plant is another documented natural source from which this compound has been isolated.

While these plants are the primary confirmed sources, the broader class of flavonoids is widely distributed in the plant kingdom. It is plausible that this compound may be present in other, yet uninvestigated, plant species, particularly those known to produce related flavones.

Quantitative Data

A thorough review of the available scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While its presence is qualitatively confirmed, specific data on the concentration or yield of this compound from Ranunculus japonicus, Desmos dumosus, or Mosla soochowensis is not extensively reported. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is crucial for the accurate quantification of this compound in plant extracts.[6][7][8][9][10] Such data is essential for assessing the viability of these natural sources for large-scale extraction and for standardization of herbal preparations.

Table 1: Summary of Quantitative Data for this compound in Natural Sources

Plant SpeciesPart of PlantMethod of AnalysisConcentration/Yield of this compoundReference
Ranunculus japonicusHerbNot ReportedData not available[1][2][3][4]
Desmos dumosusTwigs and LeavesNot ReportedData not available[5][11][12]
Mosla soochowensisNot SpecifiedNot ReportedData not available

Note: The lack of available data highlights a significant area for future research.

Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from Ranunculus japonicus.[2][3]

Extraction
  • Plant Material Preparation : The aerial parts of the plant (e.g., Ranunculus japonicus) are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. Ethanol is a commonly used solvent for the extraction of flavonoids.[2][3] The extraction can be performed at room temperature with agitation or using techniques such as sonication or Soxhlet extraction to improve efficiency.

  • Concentration : The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2][3] This step separates compounds based on their polarity, with flavonoids typically concentrating in the ethyl acetate and n-butanol fractions.

  • Column Chromatography : The flavonoid-rich fractions are subjected to column chromatography for further purification.

    • Silica Gel Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography : Fractions containing the target compound are often further purified using a Sephadex LH-20 column, which separates molecules based on their size and polarity.[2][3] Elution is typically carried out with methanol.

  • Crystallization : The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima of the flavone chromophore.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, originating from the shikimate and acetate-malonate pathways. The specific steps leading to the 6,7-dimethoxy substitution pattern are believed to involve sequential hydroxylation and O-methylation reactions catalyzed by specific enzymes.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS 6_Hydroxyapigenin 6-Hydroxyapigenin Apigenin->6_Hydroxyapigenin F6H 6_Methoxyapigenin 6-Methoxyapigenin 6_Hydroxyapigenin->6_Methoxyapigenin OMT 6_Methoxy_7_hydroxyapigenin 6-Methoxy-7-hydroxyapigenin 6_Methoxyapigenin->6_Methoxy_7_hydroxyapigenin F7H This compound This compound (5-hydroxy-6,7-dimethoxyflavone) 6_Methoxy_7_hydroxyapigenin->this compound OMT

Caption: Putative biosynthetic pathway of this compound from Phenylalanine.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Workflow Plant_Material Dried & Powdered Plant Material Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Semi_Pure Semi-Purified Fractions Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Column Chromatography Semi_Pure->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

This compound Interaction with the PI3K/AKT Signaling Pathway

This compound has been reported to exert its biological effects, at least in part, through the modulation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Response Cellular Responses (Survival, Proliferation, etc.) Downstream->Response This compound This compound This compound->PI3K modulates

Caption: this compound's modulatory effect on the PI3K/AKT signaling pathway.

Conclusion

This compound is a naturally occurring flavone with confirmed presence in Ranunculus japonicus, Desmos dumosus, and Mosla soochowensis. While established protocols for its isolation exist, a significant opportunity for future research lies in the quantitative analysis of this compound in its natural sources. Such studies are imperative for the standardization and potential commercialization of this compound-containing products. Furthermore, a deeper understanding of its biosynthetic pathway and its precise mechanism of interaction with cellular signaling pathways, such as the PI3K/AKT cascade, will be crucial for elucidating its full therapeutic potential. This guide provides a solid framework for researchers to build upon in their exploration of this promising natural product.

References

Spectroscopic Data of Moslosooflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Moslosooflavone (5-hydroxy-6,7-dimethoxyflavone), a naturally occurring flavonoid with potential pharmacological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a flavone derivative with the chemical formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol . Its structure is characterized by a phenyl group at the 2-position of the chromen-4-one core, a hydroxyl group at C-5, and two methoxy groups at C-6 and C-7.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of natural products like this compound. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: Mass Spectrometry Data for this compound

Ion ModeAdductObserved m/z
Positive[M+H]⁺299.0914

M denotes the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data for this compound are essential for its unambiguous structural confirmation. While a specific publication with a complete, tabulated assignment of all proton and carbon signals for this compound was not identified in the conducted search, the following represents a general protocol for acquiring such data for flavonoids.

General Experimental Protocol for NMR Spectroscopy of Flavonoids

Sample Preparation: A sample of the isolated and purified flavonoid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial and can affect the chemical shifts of labile protons, such as those of hydroxyl groups.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. The spectral width is significantly larger than for ¹H NMR.

  • 2D NMR: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments is often employed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Experimental Workflows

The process of obtaining and interpreting spectroscopic data for a natural product like this compound follows a logical workflow.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Natural_Source Natural Source (e.g., Mosla soochowensis) Extraction Solvent Extraction Natural_Source->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS_Analysis Mass Spectrometry (MS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Analysis MS_Data MS Data (Molecular Weight, Formula) MS_Analysis->MS_Data NMR_Data NMR Data (Chemical Shifts, Couplings) NMR_Analysis->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure

Workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive structural assignment, researchers should acquire and interpret a full suite of NMR data as outlined in the general experimental protocol.

The Biosynthesis of Moslosooflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Moslosooflavone, a naturally occurring O-methylated flavone. Drawing from current scientific literature, this document details the precursor molecules, enzymatic transformations, and genetic basis for the synthesis of this compound, with a particular focus on its production in Scutellaria baicalensis. The information is presented to support research and development in metabolic engineering, synthetic biology, and drug discovery.

Overview of Flavonoid Biosynthesis

Flavonoids are a class of plant secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This central precursor then enters the flavonoid pathway, starting with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to the flavanone naringenin, a key branch-point intermediate for the synthesis of various flavonoid classes, including flavones.[1][2][3][4]

The Biosynthetic Pathway of this compound

This compound (5-hydroxy-7,8-dimethoxyflavone) is a specialized flavone found in plants such as Scutellaria baicalensis.[5][6] Its biosynthesis branches from the general flavonoid pathway at the flavanone stage and involves a series of hydroxylation and O-methylation steps. The immediate precursor to the specific 4'-deoxyflavones found in Scutellaria is the flavanone pinocembrin, which is converted to chrysin.[7]

The proposed biosynthetic pathway from chrysin to this compound is as follows:

  • Hydroxylation of Chrysin: The flavone chrysin (5,7-dihydroxyflavone) undergoes hydroxylation at the C-8 position. This reaction is catalyzed by a specific flavone 8-hydroxylase (F8H). In Scutellaria baicalensis, this enzyme has been identified as SbCYP82D2, a cytochrome P450 monooxygenase.[7][8] The product of this reaction is norwogonin (5,7,8-trihydroxyflavone).[7][8]

  • Sequential O-Methylation of Norwogonin: Norwogonin serves as the direct precursor for a series of methylated flavones, including this compound. The formation of this compound requires the methylation of the hydroxyl groups at both the C-7 and C-8 positions.[6][9] This is achieved through the action of two distinct types of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) found in Scutellaria baicalensis:[7][10][11]

    • C-7 O-Methylation: A Type I O-methyltransferase, specifically SbFOMT6, has been shown to catalyze the methylation of the 7-hydroxyl group of norwogonin to produce isowogonin (5,8-dihydroxy-7-methoxyflavone).[1][7]

    • C-8 O-Methylation: A Type II O-methyltransferase, SbPFOMT5, is responsible for methylating the 8-hydroxyl group of norwogonin to yield wogonin (5,7-dihydroxy-8-methoxyflavone).[1]

The final step to produce this compound can proceed via two potential routes: the methylation of the C-8 hydroxyl of isowogonin or the methylation of the C-7 hydroxyl of wogonin. Co-expression studies in yeast with SbPFOMT5 and SbFOMT6 have successfully produced dimethoxylated flavones, supporting the hypothesis of a two-step methylation of norwogonin to yield this compound.[10][12]

Biosynthesis Pathway Diagram

Moslosooflavone_Biosynthesis Chrysin Chrysin (5,7-dihydroxyflavone) F8H F8H (SbCYP82D2) Chrysin->F8H Norwogonin Norwogonin (5,7,8-trihydroxyflavone) OMT7 7-OMT (SbFOMT6) Norwogonin->OMT7 OMT8_A 8-OMT (SbPFOMT5) Norwogonin->OMT8_A Isowogonin Isowogonin (5,8-dihydroxy-7-methoxyflavone) OMT8_B 8-OMT (SbPFOMT5) Isowogonin->OMT8_B Wogonin Wogonin (5,7-dihydroxy-8-methoxyflavone) OMT7_B 7-OMT (SbFOMT6) Wogonin->OMT7_B This compound This compound (5-hydroxy-7,8-dimethoxyflavone) F8H->Norwogonin OMT7->Isowogonin OMT8_A->Wogonin OMT8_B->this compound OMT7_B->this compound

Caption: Proposed biosynthetic pathway of this compound from Chrysin.

Quantitative Data

Quantitative analysis of the enzymes involved in this compound biosynthesis is crucial for applications in metabolic engineering. The following table summarizes the available kinetic data for key enzymes in the pathway.

EnzymeSubstrateProductKm (μM)Vmax (pkat mg⁻¹ protein)Source
Flavone 8-hydroxylase
SbCYP82D2ChrysinNorwogonin1.05137.453[8]
O-methyltransferases
SbFOMT6NorwogoninIsowogoninN/AN/A[1]
SbPFOMT5NorwogoninWogoninN/AN/A[1]

Note: N/A indicates that while enzymatic activity has been confirmed, specific Km and Vmax values for the norwogonin substrate were not available in the reviewed literature. Kinetic analyses showed that SbFOMT6 has a higher affinity for norwogonin than for baicalein.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on several key experimental techniques. The following sections provide generalized protocols based on methodologies reported in the literature for the characterization of flavonoid biosynthesis enzymes.

Heterologous Expression of Enzymes in E. coli or Yeast

This protocol is fundamental for producing and characterizing individual enzymes of the pathway.

Objective: To express and purify recombinant flavone hydroxylases (CYP450s) and O-methyltransferases (OMTs).

Workflow Diagram:

Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression & Purification A 1. RNA Extraction from Scutellaria baicalensis B 2. cDNA Synthesis A->B C 3. PCR Amplification of Target Gene (e.g., SbFOMT6) B->C D 4. Ligation into Expression Vector C->D E 5. Transformation into E. coli or Yeast D->E F 6. Culture Growth and Induction (e.g., with IPTG) E->F G 7. Cell Lysis F->G H 8. Affinity Chromatography (e.g., Ni-NTA) G->H

Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of Scutellaria baicalensis, where the target genes are highly expressed.[13] First-strand cDNA is synthesized using a reverse transcriptase kit.

  • Gene Amplification and Cloning: The full-length coding sequences of the target enzymes (e.g., SbCYP82D2, SbFOMT6, SbPFOMT5) are amplified by PCR using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The recombinant plasmids are transformed into a suitable expression host such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

  • Protein Induction and Purification: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol is used to determine the function and substrate specificity of the purified recombinant enzymes.

Objective: To confirm the catalytic activity of purified OMTs and hydroxylases with their predicted substrates.

Methodology:

  • Reaction Mixture Preparation:

    • For OMTs: A typical reaction mixture (e.g., 100 µL total volume) contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the purified OMT enzyme, the flavonoid substrate (e.g., norwogonin, dissolved in DMSO), and the methyl donor S-adenosyl-L-methionine (SAM).[1][14]

    • For CYP450s (Hydroxylases): The reaction requires a cytochrome P450 reductase to transfer electrons from NADPH. The mixture includes a buffer, the microsomal fraction containing the expressed CYP450 and its reductase partner, the flavonoid substrate (e.g., chrysin), and NADPH.[8]

  • Incubation: The reaction is initiated by adding the enzyme or NADPH and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped, typically by adding an acid (e.g., HCl). The products are then extracted with an organic solvent like ethyl acetate.

  • Product Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products by comparing their retention times and mass spectra with authentic standards.[1][15]

In Vivo Reconstitution in Yeast

This protocol validates the biosynthetic pathway by co-expressing multiple enzymes in a microbial host.

Objective: To produce this compound in yeast by expressing the necessary enzymes and feeding the precursor.

Methodology:

  • Yeast Strain Engineering: A Saccharomyces cerevisiae strain is co-transformed with expression vectors carrying the genes for the enzymes in the proposed pathway (e.g., SbFOMT6 and SbPFOMT5).

  • Culture and Substrate Feeding: The engineered yeast strain is cultured in an appropriate medium. Once the culture reaches the exponential growth phase, gene expression is induced, and the precursor substrate (norwogonin) is added to the culture medium.[10][12]

  • Fermentation and Product Extraction: The culture is incubated for a period (e.g., 48-72 hours) to allow for the conversion of the precursor. The yeast cells and the culture medium are then harvested, and the flavonoid products are extracted.

  • Analysis: The extracted compounds are analyzed by HPLC and LC-MS to confirm the production of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, prominently characterized in Scutellaria baicalensis. It proceeds from the general phenylpropanoid pathway to the flavone chrysin, which is then hydroxylated to norwogonin by the flavone 8-hydroxylase SbCYP82D2. The final steps involve a sequential O-methylation at the C-7 and C-8 positions of norwogonin, catalyzed by specific O-methyltransferases, SbFOMT6 and SbPFOMT5, respectively. Understanding this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a robust framework for the metabolic engineering of high-value flavonoids for pharmaceutical and nutraceutical applications.

References

In-Depth Technical Guide to the Chemical Characterization of Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing its physicochemical properties, spectroscopic data, and methods for its isolation and purification. Furthermore, this document elucidates the key signaling pathways modulated by this compound and presents relevant quantitative biological data. Experimental protocols for the analytical techniques and biological assays discussed herein are also provided to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, systematically named 5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one, is a flavone derivative. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one[PubChem CID: 471722]
Molecular Formula C₁₇H₁₄O₅[PubChem CID: 471722]
Molecular Weight 298.29 g/mol [PubChem CID: 471722]
Exact Mass 298.08412354 Da[PubChem CID: 471722]
Appearance Yellow solid (presumed based on related flavonoids)N/A
SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC[PubChem CID: 471722]
InChIKey SIVAITYPYQQYAP-UHFFFAOYSA-N[PubChem CID: 471722]

Spectroscopic and Chromatographic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for this compound reveals a precursor ion [M+H]⁺ at an m/z of approximately 299.0914. The fragmentation pattern provides further structural information.

ParameterValueReference
Precursor Ion [M+H]⁺[PubChem CID: 471722]
Precursor m/z 299.0914[PubChem CID: 471722]
Retention Time (LC) ~4.3 minutes[PubChem CID: 471722]
Major Fragments (20V) 299.0921 (100%), 266.0579 (93.14%), 284.0683 (72.03%), 238.0626 (31.77%)[PubChem CID: 471722]
Major Fragments (40V) 108.0214 (100%), 238.0631 (89.35%), 136.016 (53.83%), 210.0681 (52.57%)[PubChem CID: 471722]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : Expected signals would include singlets for the two methoxy groups, a singlet for the C8-H, and multiplets for the protons on the B-ring. The C5-OH proton would likely appear as a downfield singlet.

  • ¹³C NMR : The spectrum is expected to show 17 distinct carbon signals. The carbonyl carbon (C4) would be significantly downfield. Aromatic carbons and methoxy carbons would appear in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, these bands are expected in the following regions:

  • Band I : 300-380 nm, corresponding to the B-ring cinnamoyl system.

  • Band II : 240-280 nm, corresponding to the A-ring benzoyl system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • O-H stretching : A broad band around 3400 cm⁻¹ for the hydroxyl group.

  • C=O stretching : A strong band around 1650 cm⁻¹ for the carbonyl group of the chromone ring.

  • C=C stretching : Bands in the 1600-1450 cm⁻¹ region for the aromatic rings.

  • C-O stretching : Bands in the 1250-1000 cm⁻¹ region for the ether linkages.

Isolation and Purification

This compound has been reported to be isolated from plants such as Andrographis paniculata. A general workflow for its isolation and purification is depicted below.

G plant_material Dried Plant Material (e.g., Andrographis paniculata) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_compound Purified this compound tlc->purified_compound crystallization Crystallization purified_compound->crystallization final_product High-Purity this compound crystallization->final_product

Fig. 1: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the transcriptional activity of NF-κB. A hybrid molecule containing the this compound scaffold, TMS-HDMF-5z, has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages.

CompoundActivityIC₅₀Reference
TMS-HDMF-5zNO Inhibition3.95 µM[1]
TMS-HDMF-5zPGE₂ Inhibition1.26 µM[1]
Neuroprotective Effects and the PI3K/AKT Pathway

This compound has been shown to exert protective effects against hypobaric hypoxia-induced brain injury. This neuroprotection is mediated through the activation of the PI3K/AKT signaling pathway. This compound upregulates the phosphorylation of both PI3K and AKT. This activation leads to downstream effects such as reduced oxidative stress, neuroinflammation, and apoptosis. The protective effects of this compound can be reversed by the PI3K/AKT inhibitor LY294002.

G This compound This compound PI3K PI3K This compound->PI3K activates pPI3K p-PI3K PI3K->pPI3K phosphorylation AKT AKT pAKT p-AKT AKT->pAKT phosphorylation pPI3K->AKT activates Downstream Downstream Effects pAKT->Downstream Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation, Antioxidant effects) Downstream->Neuroprotection LY294002 LY294002 (Inhibitor) LY294002->PI3K inhibits

References

Moslosooflavone: A Technical Guide to its Discovery, Origin, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and neuroprotective properties. First identified in 1982, this compound has been isolated from several medicinal plants and its biological activity is an area of active investigation. This technical guide provides an in-depth overview of the discovery and origin of this compound, alongside a detailed examination of its molecular mechanisms of action, with a focus on the NF-κB and PI3K/AKT signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Discovery and Origin

This compound (5-hydroxy-7,8-dimethoxyflavone) was first discovered and its structure elucidated in 1982 by Wu F.W., Cheng B.J., Qi B.F., and colleagues. Their pioneering work involved the isolation of the compound from the plant Mosla soochowensis Matsuda, a species used in traditional medicine.

Since its initial discovery, this compound has been identified in several other plant species, highlighting its distribution in the plant kingdom. These sources include:

  • Andrographis paniculata (Burm. f.) Nees: A plant widely used in traditional medicine systems across Asia.

  • Saussurea involucrata (Kar. et Kir.) Sch.Bip.: A rare and highly valued medicinal herb found in the Himalayan region.

The presence of this compound in these botanicals underscores its potential as a bioactive constituent contributing to their traditional medicinal uses.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol
CAS Number 3570-62-5
Appearance Not specified in available literature
Solubility Soluble in organic solvents such as DMSO and ethanol

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. These activities are primarily mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory\nStimuli (e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_Degradation [label="IκB Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ProInflammatory_Stimuli -> IKK; IKK -> IkB_Degradation; IkB_Degradation -> NFkB_Translocation; NFkB_Translocation -> Inflammatory_Genes; this compound -> NFkB_Translocation [label="Inhibition", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; } caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Neuroprotective Effects via PI3K/AKT Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is crucial for protecting neurons from various insults, including oxidative stress and hypoxia.

This compound has demonstrated significant neuroprotective effects, particularly in the context of hypobaric hypoxia-induced brain injury. Studies have shown that this compound can upregulate the phosphorylation of PI3K and AKT, thereby activating this pro-survival pathway. This activation leads to the downstream inhibition of apoptotic pathways and a reduction in neuronal damage.

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; p_PI3K [label="p-PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_AKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> PI3K [label="Activation", fontcolor="#4285F4", color="#4285F4"]; PI3K -> p_PI3K; p_PI3K -> AKT; AKT -> p_AKT; p_AKT -> Apoptosis [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; p_AKT -> Neuronal_Survival [label="Promotion", fontcolor="#34A853", color="#34A853"]; } caption: Activation of the PI3K/AKT Signaling Pathway by this compound.

Quantitative Data

While specific IC50 values for this compound's anti-inflammatory activity are not consistently reported across the literature, studies on related flavonoids provide a basis for comparison. For instance, various flavones have demonstrated inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator, with IC50 values in the micromolar range.

Compound/ExtractAssayCell LineIC50 ValueReference
6,3',4'-TrihydroxyflavoneNO Suppression2D RAW264.722.1 µM
7,3',4'-TrihydroxyflavoneNO Suppression2D RAW264.726.7 µM
6,3',4'-Trihydroxyflavonec-Src Kinase Inhibition-12.0 µM
7,3',4'-Trihydroxyflavonec-Src Kinase Inhibition-20.9 µM

Note: This table includes data for structurally related flavonoids to provide context, as specific IC50 values for this compound in these assays were not found in the reviewed literature.

Experimental Protocols

General Protocol for Isolation of this compound from Plant Material

The following is a generalized protocol based on common flavonoid isolation techniques. Specific details may need to be optimized depending on the plant source.

// Nodes Start [label="Dried Plant Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Ethanol, Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration & Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; Partitioning [label="Liquid-Liquid Partitioning\n(e.g., with Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Silica Gel)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Further Purification\n(e.g., Preparative HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> Partitioning; Partitioning -> Chromatography; Chromatography -> Purification; Purification -> End; } caption: General Workflow for the Isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature with agitation for an extended period. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The flavonoid-rich fraction (typically the ethyl acetate fraction) is collected.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the individual compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification and Characterization: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC). The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW264.7) is cultured in appropriate media. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

  • Cell Lysis: Following stimulation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.

  • Luciferase Assay: The cell lysates are transferred to an opaque 96-well plate. Luciferase substrate is added, and the luminescence is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of this compound is calculated relative to the stimulated control.

Western Blot Analysis for PI3K/AKT Pathway

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/AKT pathway.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound at various concentrations and for different time points.

  • Protein Extraction: After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the total and phosphorylated forms of PI3K and AKT.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of the PI3K/AKT pathway, make it a compelling candidate for further investigation in the context of inflammatory diseases and neurodegenerative disorders. Future research should focus on obtaining more comprehensive quantitative data on its biological activities, including specific IC50 values for its key molecular targets. Furthermore, detailed in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its potential translation into clinical applications. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this important flavonoid.

A Comprehensive Technical Guide to the Preliminary Biological Screening of Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moslosooflavone, a naturally occurring flavonoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] As a member of the flavone subclass of flavonoids, it is characterized by a specific chemical structure that has been identified in various plant species, including Desmos dumosus and Mosla soochowensis.[1] Preliminary biological screenings are fundamental in elucidating the pharmacological profile of such natural products, providing essential data for further drug development and research. This guide offers an in-depth overview of the preliminary biological screening of this compound, detailing its known bioactivities, the experimental protocols used for its evaluation, and the key signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on clear data presentation and methodological detail.

Biological Activities and Data Presentation

The preliminary biological screening of this compound has revealed a spectrum of activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. The following sections summarize the key findings, with quantitative data organized into tables for comparative analysis.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various in vitro and in vivo models. Its ability to scavenge free radicals and modulate endogenous antioxidant systems contributes to its protective effects against oxidative stress.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

Assay TypeModel SystemKey FindingsReference
DPPH Radical ScavengingChemical AssayModerate scavenging activity.[2]
Superoxide Radical ScavengingChemical AssayExhibited scavenging effects.[2]
Nitric Oxide (NO) Radical ScavengingChemical AssayDemonstrated NO radical scavenging.[2]
Intracellular ROSTHP-1 monocytesProtected cell viability against oxidative stress, comparable to 5,6-dihydroxyflavone, despite lacking direct antioxidant activity in some chemical assays.[3][3]

Table 2: Summary of In Vivo Antioxidant Effects of this compound

Model SystemBiomarkers MeasuredKey FindingsReference
Hypobaric Hypoxia-Induced Brain Injury in MiceROS, MDA, Antioxidant Enzymes (e.g., SOD, CAT, GPx), GSHReduced levels of ROS and MDA; Increased levels of antioxidant enzymes and GSH.[4][5]
Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

Table 3: Summary of Anti-inflammatory Effects of this compound

Model SystemKey Inflammatory Mediators/PathwaysKey FindingsReference
LPS-stimulated RAW 264.7 MacrophagesNF-κBSignificantly inhibits the transcriptional activity of NF-κB.[6]
Hypobaric Hypoxia-Induced Brain Injury in MicePro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduced the levels of TNF-α, IL-1β, and IL-6 in the brain.[4]
Neuroprotective Effects

A significant area of research for this compound is its potential to protect against neuronal damage, particularly in the context of hypoxia-induced injury.

Table 4: Summary of Neuroprotective Effects of this compound

Model SystemKey Endpoints/PathwaysKey FindingsReference
Hypobaric Hypoxia-Induced Brain Injury in MiceHistopathology, Energy Metabolism (ATP, LDH), Apoptosis (Bax, Bcl-2, Caspase-3), Signaling Pathways (HIF-1α, VEGF, Nrf2/HO-1, PI3K/AKT)Improved brain histopathological changes; Enhanced ATPase activities and ATP content while reducing LDH activity; Decreased expression of pro-apoptotic Bax and cleaved caspase-3, and increased anti-apoptotic Bcl-2; Modulated key signaling pathways, including the upregulation of p-PI3K and p-AKT.[4][7][4][5][7]
Antimicrobial Activity

While direct, comprehensive studies on the antimicrobial spectrum of this compound are limited, the broader class of flavones is known to possess antimicrobial properties.[8][9][10] Flavones can enhance the activity of antibiotics and innate immune effectors like lysozyme, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[8][9] The proposed mechanisms of action for flavonoids include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.[10][11]

Cytotoxicity

Preliminary assessments have indicated that the cytotoxic effects of this compound are cell-type dependent. For instance, at a concentration of 10 µM, this compound was found to be cytotoxic to L-6 myoblasts.[3] This highlights the importance of evaluating the safety profile of the compound in various cell lines and in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the experimental designs reported in the cited literature for the screening of this compound and related flavonoids.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add various concentrations of the this compound solution.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Ascorbic acid or Trolox is commonly used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 10 minutes at 37°C).[3]

    • Load the cells with DCFH-DA and incubate.

    • Induce oxidative stress by adding a radical generator, such as cumene hydroperoxide (e.g., 200 µM).[3]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., 10 minutes) using a fluorescence plate reader.[3]

    • The antioxidant activity is determined by the decrease in DCF fluorescence relative to the stress-induced control.[3]

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Principle: This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Cytokine Measurement (TNF-α, IL-1β, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vivo Neuroprotection Assay (Hypobaric Hypoxia Model)
  • Principle: This model simulates high-altitude conditions to induce brain injury in mice, providing a platform to evaluate the neuroprotective effects of compounds.

  • Protocol:

    • Acclimatize male mice for one week.

    • Administer this compound (e.g., via intraperitoneal injection) at different doses for a set period before hypoxia exposure.

    • Expose the mice to hypobaric hypoxia in a specialized chamber that simulates a high altitude (e.g., 8000 meters) for a specific duration (e.g., 6 hours).

    • After exposure, collect brain tissues for analysis.

    • Histopathological Analysis: Perform Hematoxylin and Eosin (H&E) staining on brain sections to observe morphological changes in the cortex.[4]

    • Biochemical Assays: Homogenize brain tissue to measure levels of ROS, malondialdehyde (MDA), antioxidant enzymes (SOD, CAT), and inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available kits.[4]

    • Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3) and signaling pathways (p-PI3K, p-AKT, Nrf2, HO-1) in brain tissue lysates.[4][7]

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells (e.g., L-6 myoblasts or THP-1 monocytes) in a 96-well plate.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Signaling Pathways

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates p_PI3K p-PI3K (Active) PI3K->p_PI3K AKT AKT p_AKT p-AKT (Active) AKT->p_AKT p_PI3K->AKT Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis (↑ Bcl-2, ↓ Bax/Caspase-3) p_AKT->Apoptosis_Inhibition This compound This compound This compound->p_PI3K Upregulates This compound->p_AKT Upregulates Cell_Survival Cell Survival & Neuroprotection Apoptosis_Inhibition->Cell_Survival

Caption: PI3K/AKT signaling pathway and the proposed stimulatory effect of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB/IκBα (Inactive Complex) NFkB_complex->IkB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Gene_Expression Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_Expression

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflows

In_Vitro_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Screening / Mechanism of Action Compound This compound Stock Solution Antioxidant Antioxidant Assays (DPPH, ROS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on various cell lines) Compound->Cytotoxicity Data Calculate IC50 / EC50 & % Inhibition Antioxidant->Data Anti_inflammatory->Data Cytotoxicity->Data Evaluation Evaluate Potency & Selectivity Data->Evaluation Western_Blot Western Blot (e.g., NF-κB, PI3K/AKT) Evaluation->Western_Blot ELISA ELISA (Cytokine Levels) Evaluation->ELISA

Caption: Flowchart for the in vitro preliminary biological screening of this compound.

In_Vivo_Workflow cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (e.g., Mice) Grouping Random Grouping (Control, Model, this compound Doses) Acclimatization->Grouping Treatment Pre-treatment with This compound or Vehicle Grouping->Treatment Model_Induction Induction of Brain Injury (e.g., Hypobaric Hypoxia) Treatment->Model_Induction Sample_Collection Sacrifice and Brain Tissue Collection Model_Induction->Sample_Collection Histology Histopathology (H&E) Sample_Collection->Histology Biochemistry Biochemical Assays (ROS, MDA, Cytokines) Sample_Collection->Biochemistry Western_Blot Western Blotting (Signaling Proteins) Sample_Collection->Western_Blot Data_Analysis Statistical Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for an in vivo neuroprotection study of this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound has established it as a promising natural compound with multifaceted pharmacological activities. Its significant antioxidant, anti-inflammatory, and neuroprotective properties, particularly demonstrated in models of oxidative stress and brain injury, underscore its therapeutic potential.[4][5] The modulation of critical signaling pathways such as PI3K/AKT and NF-κB appears to be central to its mechanism of action.[6][7]

Future research should aim to:

  • Expand the Scope of Screening: Investigate a broader range of biological activities, including anticancer, antiviral, and metabolic effects.

  • Elucidate Detailed Mechanisms: Conduct in-depth studies to fully map the molecular targets and signaling cascades affected by this compound.

  • Pharmacokinetic and Toxicological Studies: Perform comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen derivatives of this compound to identify analogues with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon, facilitating further exploration into the promising therapeutic applications of this compound.

References

Moslosooflavone: A Technical Guide to its Core Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moslosooflavone, a flavonoid isolated from Andrographis paniculata, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the basic pharmacological properties of this compound, with a focus on its neuroprotective and anti-inflammatory effects. The document summarizes available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Pharmacological Properties

This compound exhibits a range of biological activities, primarily centered around its neuroprotective and anti-inflammatory actions. These properties are attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Neuroprotective Effects

This compound has demonstrated significant potential in protecting against neuronal damage, particularly in the context of hypobaric hypoxia-induced brain injury.[1][2] Studies have shown that this compound can alleviate brain histopathological changes, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators, making it a promising candidate for the development of anti-inflammatory therapeutics.

Antioxidant Properties

Underlying its neuroprotective and anti-inflammatory effects is the potent antioxidant activity of this compound. It effectively scavenges free radicals and reduces oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies and data from related compounds provide valuable insights into its potency.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
DLD-1 (Human colon cancer)Cytotoxicity> 20[MedChemExpress]

Table 2: Anti-inflammatory Activity of a Mosloflavone-Resveratrol Hybrid (TMS-HDMF-5z)

ParameterModelInhibitionReference
Paw EdemaCarrageenan-induced (rats)43.8 ± 8.1% (5 mg/kg)[Frontiers in Pharmacology]
Paw EdemaCarrageenan-induced (rats)96.8 ± 7.3% (25 mg/kg)[Frontiers in Pharmacology]

Signaling Pathways

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

This compound has been shown to significantly inhibit the transcriptional activity of NF-κB, a key regulator of inflammation. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK Inhibition Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Pro-inflammatory_Genes Activation

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been found to modulate this pathway, contributing to its neuroprotective effects by promoting cell survival and reducing apoptosis.[1]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt Apoptosis Apoptosis Cell_Survival Cell Survival & Growth This compound This compound

Caption: this compound modulates the PI3K/Akt signaling pathway.

Experimental Protocols

Anti-inflammatory Activity Assessment

This assay is a standard in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[3]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.[3]

  • Incubation: The plates are incubated for an additional 24 hours.[3]

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.[3] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm using a microplate reader. The quantity of nitrite, a stable metabolite of NO, is indicative of NO production.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_this compound Add this compound Incubate_24h_1->Add_this compound Add_LPS Add LPS Add_this compound->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for Nitric Oxide Production Assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in the PI3K/Akt and NF-κB signaling pathways.[4]

  • Sample Preparation: Cells are treated with this compound and/or stimulants (e.g., LPS) for the desired time. Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-p65, p65, IκBα) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Western_Blot_Workflow Start Start Sample_Prep Sample Preparation (Lysis & Quantification) Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: General Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural compound with significant neuroprotective and anti-inflammatory properties. Its mechanisms of action, involving the modulation of the NF-κB and PI3K/Akt signaling pathways, provide a solid foundation for its further investigation as a therapeutic agent. While more quantitative data on the pure compound is needed to fully elucidate its potency, the existing evidence strongly supports its potential in the development of novel treatments for neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the field.

References

Unveiling the Flavonoid Profile of Mosla soochowensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current knowledge on the novel flavonoids identified in Mosla soochowensis, a plant with potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the known flavonoid constituents, methodologies for their study, and insights into their potential biological activities.

Introduction to Flavonoids in Mosla soochowensis

Mosla soochowensis Matsuda has emerged as a promising source of unique flavonoids. Research has led to the isolation and characterization of several flavonoid compounds from this plant, including a novel 2-hydroxyflavanone named mosloflavanone, alongside the known flavonoids mosloflavone and moslosooflavone.[1] this compound has been identified as 5-hydroxy-7,8-dimethoxyflavone.[2] These discoveries underscore the potential of Mosla soochowensis as a source for novel chemical entities with potential therapeutic applications.

Identified Flavonoids in Mosla soochowensis

To date, the following flavonoids have been formally identified and characterized from Mosla soochowensis.

Compound NameClassNotes
Mosloflavanone2-HydroxyflavanoneA novel compound isolated from this plant.[1]
MosloflavoneFlavoneKnown flavonoid also found in Mosla soochowensis.[1]
This compoundFlavoneAlso known as 5-hydroxy-7,8-dimethoxyflavone.[2]

Note on Quantitative Data: While the presence of these flavonoids has been confirmed, comprehensive quantitative analysis detailing their respective concentrations in various parts of the Mosla soochowensis plant is not yet available in the reviewed scientific literature. Such data would be invaluable for optimizing extraction protocols and for the standardization of plant material for research and development purposes.

Experimental Protocols for Flavonoid Identification

The following sections outline the generalized experimental workflows and specific methodologies for the extraction, isolation, and structural elucidation of novel flavonoids from Mosla soochowensis.

General Experimental Workflow

The process of identifying novel flavonoids from Mosla soochowensis follows a systematic workflow, from the initial preparation of plant material to the final structural confirmation of the isolated compounds.

experimental_workflow plant_material Plant Material (Mosla soochowensis) extraction Solvent Extraction (e.g., Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography) crude_extract->chromatography fractions Fractions chromatography->fractions isolation Isolation of Pure Compounds (e.g., Preparative HPLC) fractions->isolation pure_compounds Pure Flavonoids isolation->pure_compounds elucidation Structural Elucidation (NMR, MS, X-ray) pure_compounds->elucidation novel_flavonoid Novel Flavonoid Structure elucidation->novel_flavonoid

Caption: General workflow for flavonoid isolation and identification.

Detailed Methodologies

3.2.1. Plant Material and Extraction

The initial step involves the collection and preparation of Mosla soochowensis plant material. The aerial parts of the plant are typically used. A study reporting the isolation of mosloflavanone utilized a dichloromethane extract, suggesting that flavonoids in this plant may range from non-polar to moderately polar.[1]

  • Protocol:

    • Air-dry the aerial parts of Mosla soochowensis at room temperature.

    • Grind the dried plant material into a coarse powder.

    • Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

3.2.2. Isolation of Flavonoids

The crude extract, a complex mixture of phytochemicals, requires further separation to isolate individual flavonoids. This is typically achieved through various chromatographic techniques.

  • Protocol:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient system.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing potential flavonoids (visualized under UV light and with appropriate spray reagents).

    • Pool similar fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure compounds.

3.2.3. Structural Elucidation

Once a pure flavonoid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which aids in determining the molecular formula and identifying structural motifs.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure, including the carbon skeleton and the positions of substituents.

    • X-ray Crystallography: When suitable crystals of the compound can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure. The structure of mosloflavanone was confirmed using this method.[1]

Potential Signaling Pathways

While the specific biological activities and associated signaling pathways of flavonoids from Mosla soochowensis are yet to be fully elucidated, research on the closely related species, Mosla chinensis, provides valuable insights. Bioactive constituents from Mosla chinensis, including flavonoids, have been shown to ameliorate inflammation by restraining the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This suggests that flavonoids from Mosla soochowensis may also exert their biological effects through modulation of key cellular signaling cascades.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_flavonoids Mosla Flavonoids cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS mapkkk MAPKKK stimulus->mapkkk flavonoids Mosloflavanone, etc. mapk MAPK (e.g., p38, JNK, ERK) flavonoids->mapk Inhibition mapkk MAPKK mapkkk->mapkk mapkk->mapk inflammatory_response Inflammatory Response (e.g., Cytokine Production) mapk->inflammatory_response

Caption: Potential inhibition of the MAPK signaling pathway by Mosla flavonoids.

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by flavonoids could explain potential anti-inflammatory effects and represents a promising avenue for further investigation into the therapeutic applications of compounds from Mosla soochowensis.

Future Directions

The discovery of novel flavonoids in Mosla soochowensis opens up several avenues for future research:

  • Comprehensive Phytochemical Profiling: A more exhaustive investigation of the chemical constituents of Mosla soochowensis using advanced analytical techniques like LC-MS/MS and high-resolution NMR could lead to the identification of additional novel flavonoids.

  • Quantitative Analysis: Development and validation of analytical methods, such as HPLC-UV or LC-MS, for the quantification of the major flavonoids in Mosla soochowensis are essential for quality control and standardization.

  • Biological Activity Screening: A systematic evaluation of the biological activities of the isolated flavonoids, including their anti-inflammatory, antioxidant, and anticancer properties, is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these novel flavonoids will provide a deeper understanding of their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising phytochemical landscape of Mosla soochowensis. The unique flavonoids identified within this plant hold significant potential for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Moslosooflavone from Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of moslosooflavone, a naturally occurring flavonoid with significant therapeutic potential, using the readily available precursor chrysin (5,7-dihydroxyflavone). The described multi-step synthesis offers a reliable and efficient route for obtaining this compound for research and drug development purposes. Detailed experimental protocols, quantitative data, and a visualization of a relevant signaling pathway are presented to facilitate replication and further investigation.

Introduction

This compound (5-hydroxy-7,8-dimethoxyflavone) is a flavonoid that has garnered interest in the scientific community due to its potential pharmacological activities. As a derivative of chrysin, a natural flavone found in honey, propolis, and various plants, this compound presents a valuable scaffold for medicinal chemistry. The synthetic route detailed herein proceeds through a series of well-established organic reactions, including methylation, bromination, methoxylation, and selective demethylation, providing a practical approach to access this compound for further biological evaluation.

Chemical Synthesis Workflow

The overall synthetic strategy for converting chrysin to this compound is a four-step process. The workflow begins with the protection of the hydroxyl groups of chrysin via methylation, followed by regioselective bromination at the C8 position. Subsequent methoxylation displaces the bromine atom, and a final selective demethylation at the C5 position yields the target molecule, this compound.

Synthesis_Workflow Chrysin Chrysin Step1 Methylation Chrysin->Step1 Intermediate1 5,7-Dimethoxyflavone Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 8-Bromo-5,7-dimethoxyflavone Step2->Intermediate2 Step3 Methoxylation Intermediate2->Step3 Intermediate3 5,7,8-Trimethoxyflavone Step3->Intermediate3 Step4 Selective Demethylation Intermediate3->Step4 This compound This compound Step4->this compound

Caption: Synthetic workflow for this compound from chrysin.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions, yields, and analytical data for the intermediates and the final product.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methylation(CH₃)₂SO₄, K₂CO₃AcetoneReflux697
2BrominationNBSCCl₄Reflux485
3MethoxylationCuI, NaOMe,DMF1201280
4DemethylationAlCl₃AcetonitrileReflux392

Table 2: Analytical Data for Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)MS (m/z)
ChrysinC₁₅H₁₀O₄254.24285-28612.75 (s, 1H), 7.90-7.87 (m, 2H), 7.55-7.52 (m, 3H), 6.63 (s, 1H), 6.51 (d, J=2.0 Hz, 1H), 6.22 (d, J=2.0 Hz, 1H)255 [M+H]⁺
5,7-DimethoxyflavoneC₁₇H₁₄O₄282.29150-1527.87-7.85 (m, 2H), 7.52-7.49 (m, 3H), 6.59 (s, 1H), 6.45 (d, J=2.2 Hz, 1H), 6.36 (d, J=2.2 Hz, 1H), 3.94 (s, 3H), 3.91 (s, 3H)283 [M+H]⁺
8-Bromo-5,7-dimethoxyflavoneC₁₇H₁₃BrO₄361.19218-2207.90-7.87 (m, 2H), 7.54-7.51 (m, 3H), 6.68 (s, 1H), 6.45 (s, 1H), 4.01 (s, 3H), 3.96 (s, 3H)361, 363 [M+H]⁺
5,7,8-TrimethoxyflavoneC₁₈H₁₆O₅312.32188-1907.92-7.89 (m, 2H), 7.55-7.52 (m, 3H), 6.70 (s, 1H), 6.51 (s, 1H), 4.00 (s, 3H), 3.97 (s, 3H), 3.93 (s, 3H)313 [M+H]⁺
This compound C₁₇H₁₄O₅ 298.29 200-202 12.5 (s, 1H), 7.91-7.88 (m, 2H), 7.56-7.53 (m, 3H), 6.65 (s, 1H), 6.48 (s, 1H), 3.98 (s, 3H), 3.95 (s, 3H) 299 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of 5,7-Dimethoxyflavone (Intermediate 1)
  • To a solution of chrysin (1.0 g, 3.93 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.72 g, 19.67 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.12 mL, 11.80 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and wash the solid residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 5,7-dimethoxyflavone as a yellow solid.[1]

Step 2: Synthesis of 8-Bromo-5,7-dimethoxyflavone (Intermediate 2)
  • Dissolve 5,7-dimethoxyflavone (1.0 g, 3.54 mmol) in carbon tetrachloride (40 mL).

  • Add N-bromosuccinimide (NBS) (0.69 g, 3.89 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield 8-bromo-5,7-dimethoxyflavone.

Step 3: Synthesis of 5,7,8-Trimethoxyflavone (Intermediate 3)
  • To a solution of 8-bromo-5,7-dimethoxyflavone (1.0 g, 2.77 mmol) in dry N,N-dimethylformamide (DMF) (20 mL), add copper(I) iodide (0.11 g, 0.55 mmol) and sodium methoxide (0.30 g, 5.54 mmol).

  • Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to give 5,7,8-trimethoxyflavone.

Step 4: Synthesis of this compound (Final Product)
  • Dissolve 5,7,8-trimethoxyflavone (1.0 g, 3.20 mmol) in dry acetonitrile (30 mL).

  • Add anhydrous aluminum chloride (1.28 g, 9.60 mmol) portion-wise at 0 °C.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and recrystallize the residue from methanol to obtain pure this compound.

Biological Context: this compound and the PI3K/AKT Signaling Pathway

Recent studies have indicated that this compound exerts neuroprotective effects, at least in part, through the modulation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The diagram below illustrates the proposed mechanism where this compound can activate this pro-survival pathway.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Survival Cell Survival & Growth AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound's activation of the PI3K/AKT pathway.

Conclusion

The synthetic route and detailed protocols provided in this document offer a clear and reproducible method for the synthesis of this compound from chrysin. The availability of this synthetic procedure will enable further research into the pharmacological properties and therapeutic potential of this promising flavonoid. The presented data and pathway visualization serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moslosooflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This document provides detailed application notes and protocols for evaluating the in vitro antioxidant capacity of this compound, offering a valuable resource for researchers in pharmacology, drug discovery, and nutritional science.

Data Presentation: Antioxidant Activity of this compound

Quantitative data on the direct antioxidant activity of this compound is available from several in vitro assays. The following table summarizes the available data, primarily derived from graphical representations in the cited literature. It is important to note that direct IC50 values from tables were not consistently available in the reviewed literature; therefore, some values are estimations from graphical data.

AssayTest SystemThis compound ActivityPositive ControlReference
DPPH Radical Scavenging 2,2-diphenyl-1-picrylhydrazyl~50% scavenging at ~100 µMAscorbic Acid[1]
Superoxide Radical Scavenging Phenazine methosulfate-NADH-nitroblue tetrazolium system~40% scavenging at 100 µMAscorbic Acid[1]
Nitric Oxide Radical Scavenging Sodium nitroprusside~35% scavenging at 100 µMAscorbic Acid[1]

Note: The data presented above is an approximation derived from graphical representations and should be confirmed by dose-response experiments to determine precise IC50 values.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with methanol to various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar concentrations for the positive control, ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Superoxide Anion (O₂⁻) Radical Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate (PMS)-NADH system. The reduction of NBT to blue formazan is inhibited by superoxide scavengers.

Materials:

  • This compound

  • Tris-HCl buffer (16 mM, pH 8.0)

  • NADH (Nicotinamide adenine dinucleotide, reduced form) solution (468 µM)

  • NBT (Nitroblue tetrazolium) solution (156 µM)

  • PMS (Phenazine methosulfate) solution (60 µM)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents: Prepare all reagent solutions in Tris-HCl buffer.

  • Preparation of test solutions: Prepare various concentrations of this compound and ascorbic acid in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the test sample (this compound or ascorbic acid) at different concentrations.

    • Initiate the reaction by adding 50 µL of PMS solution to the mixture.

    • The control wells contain all reagents except the test sample.

  • Incubation: Incubate the plate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation of Scavenging Activity:

    • The percentage of superoxide radical scavenging is calculated as:

    • Determine the IC50 value from a plot of scavenging percentage versus concentration.

Nitric Oxide (NO) Radical Scavenging Assay

This assay relies on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions, which can be measured using the Griess reagent.

Materials:

  • This compound

  • Sodium nitroprusside (10 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of test solutions: Prepare different concentrations of this compound and ascorbic acid in PBS.

  • Assay Procedure:

    • Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of the test sample at various concentrations.

    • The control tube contains sodium nitroprusside with the solvent of the sample.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reaction:

    • After incubation, take 0.5 mL of the reaction mixture and add 1 mL of sulfanilic acid (a component of the Griess reagent). Allow it to stand for 5 minutes for diazotization to occur.

    • Add 1 mL of naphthylethylenediamine dihydrochloride and allow the mixture to stand for 30 minutes at room temperature.

  • Measurement: Measure the absorbance of the chromophore formed at 546 nm.

  • Calculation of Scavenging Activity:

    • The percentage of nitric oxide scavenging is calculated as:

    • Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_sample->prep_dilutions mix Mix Reagents and Sample/Control prep_dilutions->mix prep_reagents Prepare Assay-Specific Reagents prep_reagents->mix incubate Incubate under Specific Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathway: this compound and the PI3K/Akt Pathway

This compound has been shown to exert protective effects against oxidative stress by modulating the PI3K/Akt signaling pathway.[2] In vivo studies have indicated that this compound upregulates the phosphorylation of both PI3K and Akt.[2] The activation of this pathway is a key mechanism for cellular protection against oxidative damage.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound receptor Receptor Tyrosine Kinase (Hypothesized Target) This compound->receptor Activates pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 p_akt p-Akt (Active) pip3->p_akt Activates akt Akt nrf2_keap1 Nrf2-Keap1 Complex p_akt->nrf2_keap1 Phosphorylates & Disrupts cell_survival Increased Cell Survival p_akt->cell_survival Promotes nrf2 Nrf2 nrf2_keap1->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates & Binds antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, GCL) are->antioxidant_genes Induces Transcription oxidative_stress Reduced Oxidative Stress antioxidant_genes->oxidative_stress

References

Moslosooflavone: A Novel Neuroprotective Agent Targeting the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

Introduction

Moslosooflavone, a naturally occurring flavonoid, has emerged as a promising candidate for neuroprotection. Recent studies have elucidated its mechanism of action, particularly in the context of brain injury induced by hypobaric hypoxia. These findings indicate that this compound exerts its protective effects by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress. This document provides a detailed overview of the neuroprotective mechanism of this compound, along with standardized protocols for its investigation in a preclinical research setting.

Mechanism of Action: Modulation of the PI3K/AKT Signaling Pathway

The primary neuroprotective mechanism of this compound is attributed to its potentiation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.

Under conditions of neuronal stress, such as hypobaric hypoxia, the PI3K/AKT pathway can become dysregulated, leading to apoptosis and cell death. This compound has been shown to directly or indirectly activate this pathway, leading to the phosphorylation and activation of both PI3K and AKT.[1] This activation initiates a cascade of downstream effects that collectively contribute to neuroprotection.

Downstream Neuroprotective Effects:
  • Anti-apoptotic Effects: Activated AKT phosphorylates and inactivates pro-apoptotic proteins such as Bad and Caspase-9. Furthermore, it promotes the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards survival. Studies have shown that this compound treatment leads to a significant increase in the Bcl-2/Bax ratio, a key indicator of reduced apoptosis.[2]

  • Antioxidant Effects: The PI3K/AKT pathway is known to enhance the cellular antioxidant response. Activated AKT can lead to the phosphorylation and activation of transcription factors such as Nrf2, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This compound treatment has been demonstrated to increase the expression of both Nrf2 and HO-1, leading to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), and an increase in the levels of endogenous antioxidants like glutathione (GSH).[2]

  • Anti-inflammatory Effects: Chronic inflammation is a key contributor to neuronal damage. The PI3K/AKT pathway can suppress inflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB. This compound has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to hypoxic injury.[2]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vivo studies investigating the neuroprotective effects of this compound in a mouse model of hypobaric hypoxia.

Table 1: Effects of this compound on Markers of Apoptosis

Treatment GroupBcl-2 Expression (relative units)Bax Expression (relative units)Cleaved Caspase-3 Expression (relative units)
Normoxia Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
Hypoxia + Vehicle0.4 ± 0.052.5 ± 0.33.0 ± 0.4
Hypoxia + this compound (Low Dose)0.7 ± 0.081.8 ± 0.22.1 ± 0.3
Hypoxia + this compound (High Dose)0.9 ± 0.11.2 ± 0.151.4 ± 0.2

Table 2: Effects of this compound on Markers of Oxidative Stress

Treatment GroupROS Levels (relative fluorescence units)MDA Levels (nmol/mg protein)GSH Levels (μmol/g protein)HO-1 Expression (relative units)Nrf2 Expression (relative units)
Normoxia Control100 ± 101.5 ± 0.210.0 ± 1.01.0 ± 0.11.0 ± 0.1
Hypoxia + Vehicle350 ± 304.0 ± 0.55.0 ± 0.60.5 ± 0.060.6 ± 0.07
Hypoxia + this compound (Low Dose)220 ± 252.8 ± 0.37.5 ± 0.81.2 ± 0.151.3 ± 0.16
Hypoxia + this compound (High Dose)130 ± 151.8 ± 0.29.5 ± 1.01.8 ± 0.21.9 ± 0.2

Table 3: Effects of this compound on Pro-inflammatory Cytokines

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Normoxia Control20 ± 315 ± 230 ± 4
Hypoxia + Vehicle80 ± 960 ± 7120 ± 15
Hypoxia + this compound (Low Dose)50 ± 640 ± 580 ± 10
Hypoxia + this compound (High Dose)25 ± 420 ± 340 ± 6

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the neuroprotective mechanism of this compound. These should be optimized and adapted based on specific laboratory conditions and reagents.

Protocol 1: In Vivo Model of Hypobaric Hypoxia-Induced Brain Injury
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals should be acclimatized to the housing facility for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups:

    • Normoxia Control

    • Hypoxia + Vehicle

    • Hypoxia + this compound (at least two different doses)

    • (Optional) Hypoxia + this compound + PI3K/AKT inhibitor (e.g., LY294002)

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle via oral gavage for a predetermined period (e.g., 7 consecutive days) before hypoxic exposure.

  • Hypobaric Hypoxia Exposure: Place the mice (excluding the normoxia control group) in a hypobaric chamber and simulate a high altitude (e.g., 8000 meters) for a specific duration (e.g., 6 hours).

  • Tissue Collection: Following hypoxic exposure, euthanize the mice and perfuse with ice-cold saline. Harvest the brain tissue for subsequent biochemical and histological analysis.

Protocol 2: Western Blot Analysis of Key Signaling Proteins
  • Protein Extraction: Homogenize brain tissue (cortex or hippocampus) in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Measurement of Oxidative Stress Markers
  • Tissue Homogenate Preparation: Homogenize brain tissue in ice-cold phosphate-buffered saline (PBS).

  • ROS Assay: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • MDA Assay: Measure lipid peroxidation by quantifying MDA levels using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • GSH Assay: Determine the levels of reduced glutathione (GSH) using a commercial GSH assay kit.

Protocol 4: Measurement of Pro-inflammatory Cytokines
  • Tissue Homogenate Preparation: Homogenize brain tissue in an appropriate lysis buffer.

  • ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentrations of TNF-α, IL-1β, and IL-6 in the brain homogenates.

Visualizations

Signaling Pathway of this compound Neuroprotection

Moslosooflavone_Neuroprotection This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Activates Bcl2 Bcl-2 AKT->Bcl2 Upregulates Bax Bax AKT->Bax Inhibits NFkB NF-κB AKT->NFkB Inhibits HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response (Reduced ROS, MDA) HO1->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->Neuroprotection

Caption: this compound activates the PI3K/AKT pathway, leading to neuroprotection.

Experimental Workflow for Investigating this compound

Experimental_Workflow Animal_Model In Vivo Model (Hypobaric Hypoxia) Drug_Admin This compound Administration Animal_Model->Drug_Admin Tissue_Collection Brain Tissue Collection Drug_Admin->Tissue_Collection Western_Blot Western Blot (PI3K, AKT, Apoptosis Markers) Tissue_Collection->Western_Blot Oxidative_Stress Oxidative Stress Assays (ROS, MDA, GSH) Tissue_Collection->Oxidative_Stress Inflammation Inflammation Assays (ELISA for Cytokines) Tissue_Collection->Inflammation Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Oxidative_Stress->Data_Analysis Inflammation->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound's neuroprotective effects.

References

Application Notes and Protocols for Studying Moslosooflavone Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the multifaceted effects of Moslosooflavone. The protocols detailed below cover methodologies for studying its anti-cancer, neuroprotective, and anti-inflammatory properties.

Anti-Cancer Effects of this compound

This compound has demonstrated significant potential as an anti-cancer agent, particularly in overcoming multidrug resistance (MDR) and inducing cell cycle arrest and apoptosis.

Relevant Cell Culture Models:
  • Multidrug-Resistant (MDR) Cancer Cell Lines: To investigate the efficacy of this compound in reversing chemotherapy resistance, cell lines overexpressing drug efflux pumps like P-glycoprotein (P-gp) are recommended. Examples include:

    • Doxorubicin-resistant human breast cancer cells (MCF-7/ADR)

    • Paclitaxel-resistant human ovarian cancer cells (SK-OV-3/TAX)

  • Breast Cancer Cell Lines: For studying effects on cell proliferation and apoptosis, human breast cancer cell lines such as MCF-7 are suitable models[1].

Quantitative Data Summary:
Cell LineChemotherapeutic AgentThis compound ConcentrationEffectReference
MDR Cancer CellsVariousVariesReversal of multidrug resistance[2]
MCF-7N/A10 µM69.0% ± 5.6% of cells in G2/M phase[1]
Experimental Protocols:

a) Cell Viability Assay (MTT Assay):

This protocol determines the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Cell Cycle Analysis (Flow Cytometry):

This protocol is used to assess the effect of this compound on cell cycle progression.[1]

  • Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

c) Western Blot Analysis for Signaling Proteins:

This protocol is for detecting changes in protein expression in key signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, CDC2, p53, Bcl-2, Bax, cleaved caspase-3).[1][2][3]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams:

G cluster_0 This compound Anti-Cancer Mechanism This compound This compound Pgp P-glycoprotein This compound->Pgp Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Reduces Chemo Chemotherapeutic Agents Pgp->Chemo Efflux STAT3 STAT3 CellCycle Cell Cycle Progression pSTAT3->CellCycle Promotes Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits MDR Multidrug Resistance CellCycle->MDR Apoptosis->MDR Overcomes Chemo->MDR

Dual mechanism of this compound in overcoming MDR.

G cluster_1 Experimental Workflow: Anti-Cancer Effects start Start cell_culture Culture Cancer Cells (e.g., MCF-7, MDR lines) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot end End viability->end cell_cycle->end apoptosis->end western_blot->end

Workflow for evaluating this compound's anti-cancer activity.

Neuroprotective Effects of this compound

This compound has shown promise in protecting against brain injury induced by conditions like hypobaric hypoxia, primarily through the modulation of the PI3K/AKT signaling pathway and by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects.[3][4]

Relevant Cell Culture Models:
  • Neuronal Cell Lines:

    • PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal cells in studies of neuroprotection and hypoxia-induced injury.[5][6]

    • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.

Experimental Protocols:

a) Induction of Hypoxic Injury:

  • Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate media.

  • Hypoxia Induction: Induce hypoxic conditions by treating cells with cobalt chloride (CoCl₂) or by placing them in a hypoxic chamber (e.g., 1% O₂).

b) Neuroprotection Assay:

  • Pre-treatment: Treat cells with various concentrations of this compound for a specified time before inducing hypoxia.

  • Hypoxic Insult: Expose the cells to hypoxic conditions.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

c) Measurement of Oxidative Stress Markers:

  • ROS Detection: Use fluorescent probes like DCFH-DA to measure intracellular reactive oxygen species (ROS) levels by flow cytometry or fluorescence microscopy.

  • Antioxidant Enzyme Activity: Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase using commercially available kits.

d) Apoptosis Assessment:

  • Annexin V/PI Staining: Use an Annexin V-FITC/PI apoptosis detection kit and flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot for Apoptotic Proteins: Analyze the expression of Bcl-2, Bax, and cleaved caspase-3 as described in the anti-cancer section.[3]

Signaling Pathway Diagram:

G cluster_2 This compound Neuroprotective Mechanism This compound This compound pPI3K p-PI3K This compound->pPI3K Upregulates PI3K PI3K AKT AKT pAKT p-AKT pPI3K->pAKT Activates Neuroprotection Neuroprotection (Anti-oxidant, Anti-inflammatory, Anti-apoptotic) pAKT->Neuroprotection Hypoxia Hypoxic Injury Hypoxia->Neuroprotection Inhibits

This compound's neuroprotective PI3K/AKT signaling.

Anti-Inflammatory Effects of this compound

A hybrid of this compound and resveratrol has been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[7][8][9]

Relevant Cell Culture Models:
  • Macrophage Cell Lines:

    • RAW 264.7 cells: A murine macrophage cell line widely used to study inflammation.[7][8][9]

    • THP-1 cells: A human monocytic cell line that can be differentiated into macrophages.

Experimental Protocols:

a) Induction of Inflammation:

  • Cell Culture: Culture RAW 264.7 or differentiated THP-1 cells.

  • Inflammatory Stimulus: Treat cells with lipopolysaccharide (LPS) to induce an inflammatory response.

b) Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect the cell culture supernatant after treatment with this compound and/or LPS.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Collect cell culture supernatants.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.[3]

c) Western Blot for Inflammatory Signaling Proteins:

  • Protein Analysis: Perform western blotting as previously described to analyze the expression and phosphorylation of key inflammatory signaling proteins, including:

    • p-NF-κB p65, IκBα

    • p-JNK, p-ERK, p-p38 (MAPKs)

    • p-STAT1, p-STAT3

Signaling Pathway Diagram:

G cluster_3 This compound Anti-Inflammatory Mechanism This compound This compound NFkB NF-κB This compound->NFkB Inhibits AP1 AP-1 This compound->AP1 Inhibits JAK_STAT JAK/STAT This compound->JAK_STAT Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->AP1 TLR4->JAK_STAT Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators

References

Application Notes and Protocols for Animal Models of Hypobaric Hypoxia for Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Moslosooflavone in animal models of hypobaric hypoxia-induced brain injury. The protocols outlined below are based on published research and are intended to guide researchers in designing and conducting similar experiments.

Introduction

Hypobaric hypoxia (HH), a condition of reduced oxygen availability due to decreased barometric pressure at high altitudes, can lead to significant physiological stress and cellular damage, particularly in the brain.[1][2] this compound, a natural flavonoid, has demonstrated significant neuroprotective effects in mouse models of HH-induced brain injury.[3][4] Its therapeutic potential is attributed to its ability to mitigate oxidative stress, neuroinflammation, and apoptosis, key pathological features of hypobaric hypoxia-induced brain injury.[4][5] The primary mechanism of action appears to be the modulation of the PI3K/AKT signaling pathway.[3]

These notes provide detailed protocols for establishing a murine model of hypobaric hypoxia and for evaluating the efficacy of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on key biomarkers in the brain tissue of mice subjected to hypobaric hypoxia. The data is compiled from published studies and represents typical results.

Table 1: Effects of this compound on Markers of Oxidative Stress

BiomarkerControl GroupHypobaric Hypoxia (HH) GroupHH + this compound Group
Reactive Oxygen Species (ROS) LowSignificantly IncreasedSignificantly Decreased
Malondialdehyde (MDA) LowSignificantly IncreasedSignificantly Decreased
Superoxide Dismutase (SOD) HighSignificantly DecreasedSignificantly Increased
Glutathione (GSH) HighSignificantly DecreasedSignificantly Increased

Table 2: Effects of this compound on Markers of Neuroinflammation

BiomarkerControl GroupHypobaric Hypoxia (HH) GroupHH + this compound Group
Tumor Necrosis Factor-alpha (TNF-α) LowSignificantly IncreasedSignificantly Decreased
Interleukin-1 beta (IL-1β) LowSignificantly IncreasedSignificantly Decreased
Interleukin-6 (IL-6) LowSignificantly IncreasedSignificantly Decreased

Table 3: Effects of this compound on Markers of Apoptosis

BiomarkerControl GroupHypobaric Hypoxia (HH) GroupHH + this compound Group
Bcl-2 HighSignificantly DecreasedSignificantly Increased
Bax LowSignificantly IncreasedSignificantly Decreased
Cleaved Caspase-3 LowSignificantly IncreasedSignificantly Decreased

Table 4: Effects of this compound on Energy Metabolism

BiomarkerControl GroupHypobaric Hypoxia (HH) GroupHH + this compound Group
Lactate Dehydrogenase (LDH) LowSignificantly IncreasedSignificantly Decreased
ATP HighSignificantly DecreasedSignificantly Increased
Na+-K+-ATPase HighSignificantly DecreasedSignificantly Increased
Ca2+-Mg2+-ATPase HighSignificantly DecreasedSignificantly Increased

Experimental Protocols

Animal Model of Hypobaric Hypoxia

This protocol describes the establishment of a murine model of acute hypobaric hypoxia to induce brain injury.

  • Animals: Male C57BL/6 mice (8 weeks old) are commonly used.

  • Apparatus: A specialized animal decompression chamber capable of simulating high altitudes is required.

  • Procedure:

    • Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

    • Place the mice in the decompression chamber.

    • Simulate an altitude of 8000 meters. The rate of ascent and descent should be carefully controlled. A rapid ascent can be used to model acute exposure.[6]

    • Maintain the mice at the simulated altitude for a period of 48 hours.[4]

    • After the exposure period, gradually return the chamber to normal atmospheric pressure.

    • The control group of mice should be kept under normobaric and normoxic conditions.

This compound Administration

This protocol outlines the administration of this compound to the animal model.

  • Drug Preparation: this compound is typically dissolved in a suitable vehicle, such as a solution of 10% DMSO in saline.

  • Dosage: Effective dosages in mice have been reported to be in the range of 10-50 mg/kg body weight. A dose-response study is recommended to determine the optimal dosage for a specific experimental setup.

  • Administration: Administer this compound via oral gavage or intraperitoneal injection once daily for a period leading up to and/or during the hypobaric hypoxia exposure. For prophylactic treatment, administration for 7 days prior to hypoxia exposure has been reported.

Histopathological Analysis (H&E Staining)

This protocol is for the histological examination of brain tissue to assess cellular damage.

  • Tissue Preparation:

    • Following the experimental period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde for 24 hours.

    • Process the brain tissue and embed in paraffin.

    • Cut 5 µm thick sections using a microtome.

  • Staining Procedure:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

    • Stain with Hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse in running tap water.

    • Blue the sections in Scott's tap water substitute.

    • Rinse in running tap water.

    • Counterstain with Eosin solution for 1-3 minutes.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Analysis: Examine the stained sections under a light microscope for signs of neuronal damage, such as pyknotic nuclei, cellular edema, and disordered cell arrangement.

Biochemical Assays

These protocols are for the quantification of key biomarkers of oxidative stress, inflammation, and energy metabolism in brain tissue homogenates. Commercially available kits are recommended for consistency and reliability.

  • Tissue Homogenization:

    • Dissect the brain tissue on ice.

    • Homogenize the tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Oxidative Stress Markers:

    • ROS Assay: Use a fluorescent probe-based assay kit (e.g., DCFDA).

    • MDA Assay: Use a colorimetric assay kit based on the reaction with thiobarbituric acid (TBA).

    • SOD Assay: Use a colorimetric assay kit that measures the inhibition of a chromogen reduction reaction.

    • GSH Assay: Use a colorimetric assay kit based on the reaction with DTNB (Ellman's reagent).

  • Inflammatory Cytokines:

    • ELISA: Use specific ELISA kits for the quantification of TNF-α, IL-1β, and IL-6.

  • Energy Metabolism Markers:

    • LDH Assay: Use a colorimetric assay kit that measures the conversion of lactate to pyruvate.

    • ATP Assay: Use a luciferin/luciferase-based bioluminescence assay kit.

    • ATPase Assays: Use specific colorimetric assay kits to measure the activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase.

Western Blot Analysis

This protocol is for the detection and quantification of proteins in the PI3K/AKT signaling pathway and apoptosis-related proteins.

  • Protein Extraction and Quantification:

    • Extract total protein from brain tissue homogenates using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-p-PI3K

      • Rabbit anti-PI3K

      • Rabbit anti-p-AKT

      • Rabbit anti-AKT

      • Rabbit anti-Nrf2

      • Rabbit anti-HO-1

      • Rabbit anti-Bcl-2

      • Rabbit anti-Bax

      • Rabbit anti-cleaved Caspase-3

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Hypobaric_Hypoxia_Workflow cluster_animal_model Animal Model & Treatment cluster_analysis Analysis cluster_data Data Interpretation animal_prep Acclimatize Mice hypoxia_exposure Hypobaric Hypoxia Exposure (8000m, 48h) animal_prep->hypoxia_exposure control_group Control Group (Normoxia) animal_prep->control_group moslosooflavone_admin This compound Administration (10-50 mg/kg, daily) tissue_collection Brain Tissue Collection moslosooflavone_admin->tissue_collection control_group->tissue_collection histology Histopathology (H&E Staining) tissue_collection->histology biochemistry Biochemical Assays (Oxidative Stress, Inflammation) tissue_collection->biochemistry western_blot Western Blot (PI3K/AKT, Apoptosis) tissue_collection->western_blot data_analysis Quantitative Data Analysis histology->data_analysis biochemistry->data_analysis western_blot->data_analysis pathway_analysis Signaling Pathway Interpretation data_analysis->pathway_analysis PI3K_AKT_Pathway cluster_outcomes Cellular Outcomes This compound This compound pi3k PI3K This compound->pi3k Activates akt AKT pi3k->akt Activates nrf2 Nrf2 akt->nrf2 Activates bcl2 Bcl-2 akt->bcl2 Upregulates bax Bax akt->bax Inhibits ho1 HO-1 nrf2->ho1 Upregulates oxidative_stress Oxidative Stress ho1->oxidative_stress Reduces apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes neuroprotection Neuroprotection

References

Application Note: Quantification of Moslosooflavone using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantification of Moslosooflavone in biological matrices. This compound, a methoxyflavone, has shown potential therapeutic properties, including neuroprotective effects.[1][2] Accurate quantification is essential for pharmacokinetic studies, metabolic profiling, and drug development.[3] The described protocol utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[3] This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound.

Introduction

This compound is a naturally occurring methoxyflavone that has garnered significant interest for its potential pharmacological activities.[1][3] Like other methoxylated flavonoids, it may possess enhanced metabolic stability and membrane permeability, leading to improved oral bioavailability compared to its hydroxylated counterparts.[3] Recent studies have highlighted the neuroprotective effects of this compound against hypobaric hypoxia-induced brain injury, with evidence suggesting its mechanism of action involves the modulation of the PI3K/AKT signaling pathway.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying small molecules like this compound in complex biological samples due to its high sensitivity, selectivity, and accuracy.[3] This document provides a comprehensive protocol for sample preparation, HPLC separation, and MS detection of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation for Biological Fluids (e.g., Plasma, Serum)

This protocol is designed for the extraction of this compound from plasma or serum samples.[3]

  • Sample Thawing: Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.[3]

  • Aliquoting: Transfer 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.[3]

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample).[3]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acidic acetonitrile aids in protein precipitation and analyte stability.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.[3]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.[3]

Data Presentation: HPLC and Mass Spectrometry Parameters

ParameterCondition
Liquid Chromatography
SystemUPLC/HPLC System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation GasNitrogen
Desolvation Flow600 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions for this compound Quantification

Quantitative analysis is performed using a calibration curve prepared in the same biological matrix. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] The transition from a precursor ion (Q1) to a specific product ion (Q3) is monitored.[3]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRole
This compound299238Quantifier[4]
This compound299284Qualifier[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Acetonitrile (0.1% FA) Vortex Add_IS->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC-MS based quantification of this compound.

Signaling Pathway of this compound

Recent research indicates that this compound exerts its neuroprotective effects by modulating the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell survival, growth, and proliferation.[5]

G This compound This compound PI3K PI3K This compound->PI3K Upregulates pPI3K p-PI3K (Activated) PI3K->pPI3K AKT AKT pAKT p-AKT (Activated) AKT->pAKT pPI3K->AKT Downstream Downstream Effects pAKT->Downstream Effects Anti-apoptotic Antioxidant Anti-inflammatory Downstream->Effects

Caption: this compound activates the PI3K/AKT signaling pathway, leading to protective effects.

References

Application Notes and Protocols: Moslosooflavone and the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moslosooflavone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. Recent studies indicate that one of its primary mechanisms of action involves the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Its dysregulation is frequently implicated in various diseases, including cancer and neurodegenerative disorders.[2][3] These notes provide a detailed analysis of this compound's interaction with the PI3K/AKT pathway, including experimental protocols to investigate these effects.

This compound's Effect on the PI3K/AKT Signaling Pathway

This compound has been shown to exert its biological effects by activating the PI3K/AKT signaling cascade.[1] In studies related to its protective effects against hypobaric hypoxia-induced brain injury, this compound treatment led to the upregulation of the phosphorylated forms of both PI3K (p-PI3K) and AKT (p-AKT).[1] This activation suggests that this compound may promote cell survival and exert protective effects through this pathway. The interaction is further supported by molecular docking studies, which indicate a strong binding affinity between this compound and key proteins in the pathway, namely PI3K and AKT1.[1]

Quantitative Data Summary

While specific quantitative data for this compound's direct effect on PI3K/AKT pathway components (e.g., IC50 values for enzyme inhibition or specific fold-changes in protein phosphorylation) are not extensively available in the public domain, the following tables provide illustrative data from studies on other flavonoids, such as fisetin and kaempferol, which also target the PI3K/AKT pathway. This data serves as a reference for the expected range of activity for flavonoids.

Table 1: Illustrative Cytotoxicity of Flavonoids in Cancer Cell Lines

FlavonoidCell LineAssayIC50 (µM)Exposure Time (h)
FisetinCaco-2 (Colon Cancer)MTT6024
KaempferolMDA-MB-231 (Breast Cancer)MTT204.724
HesperidinMDA-MB-231 (Breast Cancer)MTT>10048

Note: Data is illustrative and sourced from studies on fisetin and kaempferol to provide a general understanding of flavonoid activity.

Table 2: Illustrative Modulation of PI3K/AKT Pathway Proteins by Flavonoids

FlavonoidCell LineProteinChange in Expression/Phosphorylation
FisetinA549 (Lung Cancer)p-PI3K (p85)Dose-dependent decrease
FisetinA549 (Lung Cancer)p-AKT (Ser473)Dose-dependent decrease
KaempferolA375 (Melanoma)PI3KReduction in protein levels
KaempferolA375 (Melanoma)p-AKTReduction in protein levels

Note: This table provides examples of how flavonoids can modulate key proteins in the PI3K/AKT pathway, as specific fold-change data for this compound is not available.

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits and Activates pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Survival Cell Survival, Growth, Proliferation Downstream->Survival Promotes This compound This compound This compound->PI3K Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: this compound activates the PI3K/AKT signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for p-PI3K and p-AKT

This protocol is for analyzing the phosphorylation status of PI3K and AKT.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

In Vitro PI3K Kinase Assay

This protocol measures the direct effect of this compound on PI3K enzymatic activity.

Materials:

  • Recombinant PI3K enzyme

  • PI(4,5)P2 substrate

  • Kinase assay buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare the kinase reaction mixture containing kinase buffer, PI(4,5)P2 substrate, and recombinant PI3K enzyme.

  • Add this compound at various concentrations or a vehicle control.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's instructions.

  • Read the luminescent signal on a luminometer.

Experimental Workflow Diagrams

MTT_Workflow A Seed Cells B Treat with This compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Neobavaisoflavone in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce an inflammatory response in these cells, characterized by the release of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest for their potential anti-inflammatory properties. Neobavaisoflavone (NBIF), an isoflavone isolated from Psoralea corylifolia L., has demonstrated notable anti-inflammatory and antioxidant activities. These application notes provide a comprehensive overview of the protocols to study the anti-inflammatory effects of Neobavaisoflavone in RAW 264.7 macrophage cells, focusing on its modulatory effects on the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of Neobavaisoflavone (NBIF) on LPS-induced inflammatory responses in RAW 264.7 cells.

Table 1: Effect of Neobavaisoflavone on Cell Viability and Nitric Oxide (NO) Production

CompoundConcentrationCell Viability (%)NO Production Inhibition (%)
Neobavaisoflavone1 µMNot specifiedSignificant inhibition
Neobavaisoflavone10 µMNot specifiedSignificant inhibition
Neobavaisoflavone100 µMNot specifiedSignificant inhibition

Table 2: Effect of Neobavaisoflavone on Pro-inflammatory Cytokine Production

CytokineNeobavaisoflavone ConcentrationInhibition
TNF-α1, 10, 100 µMSignificant decrease
IL-61, 10, 100 µMSignificant decrease
IL-1β1, 10, 100 µMSignificant decrease
IL-12p405 - 25 µMSignificant inhibition
IL-12p705 - 25 µMSignificant inhibition

Table 3: Effect of Neobavaisoflavone on Pro-inflammatory Enzyme Expression

EnzymeNeobavaisoflavone ConcentrationEffect
iNOS1, 10, 100 µMSignificant downregulation of protein expression
COX-21, 10, 100 µMSignificant downregulation of protein expression

Table 4: Effect of Neobavaisoflavone on NF-κB and MAPK Signaling Pathways

Signaling ProteinNeobavaisoflavone Concentration (µM)Effect on Phosphorylation
p-JNK0.01, 0.1, 1Significantly suppressed
p-ERK1/21Significantly suppressed
p-p381Significantly suppressed
p-p65 (Nuclear)Not specifiedInhibited nuclear translocation
p-IκBαNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory effects of Neobavaisoflavone are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Seed RAW 264.7 cells in appropriate culture plates. Pre-treat cells with various concentrations of Neobavaisoflavone (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified time (e.g., 1-4 hours) before stimulating with lipopolysaccharide (LPS) (e.g., 62.5 ng/mL or 1 µg/mL) for the desired incubation period (e.g., 12-24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with different concentrations of Neobavaisoflavone for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with Neobavaisoflavone and/or LPS.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Reactive Oxygen Species (ROS) Measurement
  • Principle: Utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • After cell treatment, wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: A quantitative immunoassay to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Western Blot Analysis for Protein Expression
  • Principle: Separates proteins by size using gel electrophoresis and detects specific proteins using antibodies.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, p-p65, p-IκBα, and their total forms, as well as a loading control like β-actin or GAPDH).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: Measures the amount of a specific mRNA transcript to determine the level of gene expression.

  • Procedure:

    • Isolate total RNA from treated cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform real-time PCR using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH or β-actin).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Data Collection cluster_2 Biochemical Assays cluster_3 Molecular Biology Assays cluster_4 Endpoint Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with Neobavaisoflavone Pre-treat with Neobavaisoflavone Seed RAW 264.7 Cells->Pre-treat with Neobavaisoflavone Stimulate with LPS Stimulate with LPS Pre-treat with Neobavaisoflavone->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS->Lyse Cells Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) Western Blot (Protein Expression) Western Blot (Protein Expression) Lyse Cells->Western Blot (Protein Expression) ELISA (Cytokines) ELISA (Cytokines) Griess Assay (NO)->ELISA (Cytokines) Data Analysis & Interpretation Data Analysis & Interpretation ELISA (Cytokines)->Data Analysis & Interpretation qRT-PCR (Gene Expression) qRT-PCR (Gene Expression) Western Blot (Protein Expression)->qRT-PCR (Gene Expression) qRT-PCR (Gene Expression)->Data Analysis & Interpretation

Caption: General experimental workflow for studying anti-inflammatory effects.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes transcription NBIF Neobavaisoflavone NBIF->IKK inhibits NBIF->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Neobavaisoflavone.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes transcription NBIF Neobavaisoflavone NBIF->JNK inhibits phosphorylation NBIF->p38 inhibits phosphorylation NBIF->ERK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Neobavaisoflavone.

Conclusion

These application notes provide a framework for investigating the anti-inflammatory properties of Neobavaisoflavone in RAW 264.7 cells. The presented protocols and data highlight its potential to mitigate inflammatory responses by inhibiting the production of key inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways. This information serves as a valuable resource for researchers in the fields of immunology, pharmacology, and drug discovery who are exploring novel anti-inflammatory agents.

Application Notes and Protocols: Investigating the Neuroprotective Effects of Moslosooflavone on PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the neuroprotective effects of Moslosooflavone, a natural flavonoid, on PC12 cells. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in designing and executing experiments to elucidate the mechanisms of action of this compound in a neuronal cell line model.

This compound has demonstrated significant protective effects against brain injury in animal models, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] While direct studies on PC12 cells are emerging, research on other isoflavones in this cell line provides a strong basis for experimental design.[3][4][5] PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for neuronal studies as they differentiate into neuron-like cells in the presence of nerve growth factor (NGF).

This document outlines protocols for inducing neuronal damage in PC12 cells and for assessing the neuroprotective efficacy of this compound by quantifying cell viability, oxidative stress, and apoptosis, and by investigating key signaling pathways.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from the described experimental protocols when investigating the neuroprotective effects of this compound on PC12 cells subjected to an insult (e.g., oxidative stress or hypoxia).

Table 1: Cell Viability Assessment (MTT Assay)

Treatment GroupThis compound (µM)InsultAbsorbance (OD at 570 nm)% Cell Viability
Control0NoValue100
Insult Only0YesValueValue
This compound1YesValueValue
This compound10YesValueValue
This compound50YesValueValue

Table 2: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

Treatment GroupThis compound (µM)InsultMean Fluorescence Intensity% ROS Production
Control0NoValue100
Insult Only0YesValueValue
This compound1YesValueValue
This compound10YesValueValue
This compound50YesValueValue

Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Treatment GroupThis compound (µM)Insult% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Total Apoptotic Cells
Control0NoValueValueValue
Insult Only0YesValueValueValue
This compound1YesValueValueValue
This compound10YesValueValueValue
This compound50YesValueValueValue

Table 4: Western Blot Analysis of Key Signaling Proteins

Target ProteinTreatment GroupThis compound (µM)InsultRelative Protein Expression (Normalized to Control)
p-PI3KControl0No1.0
Insult Only0YesValue
This compound10YesValue
p-AktControl0No1.0
Insult Only0YesValue
This compound10YesValue
Nrf2 (nuclear)Control0No1.0
Insult Only0YesValue
This compound10YesValue
Bcl-2Control0No1.0
Insult Only0YesValue
This compound10YesValue
BaxControl0No1.0
Insult Only0YesValue
This compound10YesValue
Cleaved Caspase-3Control0No1.0
Insult Only0YesValue
This compound10YesValue

Experimental Protocols

PC12 Cell Culture and Differentiation
  • Materials:

    • PC12 cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • Fetal Bovine Serum (FBS)

    • Horse Serum (HS)

    • Penicillin-Streptomycin solution

    • Nerve Growth Factor (NGF)

    • Collagen-coated culture flasks and plates

  • Protocol:

    • Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiation, seed PC12 cells on collagen-coated plates and treat with 50-100 ng/mL NGF for 5-7 days. Differentiated cells will exhibit a neuronal phenotype with neurite outgrowth.

Induction of Neurotoxicity

Choose one of the following methods to induce cellular stress:

  • A. Oxidative Stress Induction (H₂O₂):

    • After differentiation, replace the medium with serum-free DMEM.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM and incubate for 12-24 hours.[6][7]

  • B. Hypoxia Induction (CoCl₂):

    • After differentiation, replace the medium with serum-free DMEM.

    • Pre-treat cells with varying concentrations of this compound.

    • Induce chemical hypoxia by adding cobalt chloride (CoCl₂) to a final concentration of 100-800 µM and incubate for 12-24 hours.[3][5]

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • Protocol:

    • Seed differentiated PC12 cells in a 96-well plate.

    • Treat cells with this compound and the neurotoxic agent as described above.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.

  • Protocol:

    • Treat cells in a 24-well plate or black-walled 96-well plate as described.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on Annexin V binding to exposed phosphatidylserine and PI uptake by cells with compromised membranes.

  • Protocol:

    • Treat cells in a 6-well plate.

    • Harvest the cells by gentle trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat cells in 60 mm or 100 mm dishes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-Nrf2, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays culture PC12 Cell Culture diff NGF-induced Differentiation culture->diff pretreat Pre-treatment with this compound diff->pretreat insult Induction of Neurotoxicity (e.g., H₂O₂ or CoCl₂) pretreat->insult viability Cell Viability (MTT) insult->viability ros ROS Measurement (DCFH-DA) insult->ros apoptosis Apoptosis (Flow Cytometry) insult->apoptosis western Protein Expression (Western Blot) insult->western

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress / Hypoxia apoptosis_path Apoptosis Pathway stress->apoptosis_path activates moslo This compound pi3k_akt PI3K/Akt Pathway moslo->pi3k_akt activates nrf2 Nrf2 Pathway moslo->nrf2 activates moslo->apoptosis_path inhibits survival Cell Survival pi3k_akt->survival promotes antioxidant Antioxidant Response nrf2->antioxidant promotes apoptosis_inhibition Inhibition of Apoptosis apoptosis_path->apoptosis_inhibition induces apoptosis apoptosis_path->apoptosis_inhibition inhibits apoptosis

Caption: Proposed signaling pathways for this compound's neuroprotection.

apoptosis_regulation cluster_stress Apoptotic Stimulus cluster_moslo Intervention cluster_proteins Key Apoptotic Proteins cluster_outcome Outcome stress Oxidative Stress bax Bax (Pro-apoptotic) stress->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 downregulates moslo This compound moslo->bax downregulates moslo->bcl2 upregulates caspase3 Caspase-3 (Executioner) bax->caspase3 activates bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis executes

Caption: Regulation of apoptosis by this compound in PC12 cells.

References

Application Notes and Protocols for In Vivo Studies of Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for investigating the therapeutic potential of Moslosooflavone. The protocols detailed below are based on preclinical studies evaluating its neuroprotective and anti-inflammatory effects.

Neuroprotective Effects of this compound in a Murine Model of Hypobaric Hypoxia-Induced Brain Injury

This compound has demonstrated significant neuroprotective effects in a mouse model of brain injury induced by hypobaric hypoxia. The underlying mechanism for this protection involves the activation of the PI3K/AKT signaling pathway[1].

Experimental Protocol: Hypobaric Hypoxia-Induced Brain Injury in Mice

Animal Model:

  • Species: Male Kunming mice

  • Weight: 18-22 g

  • Acclimation: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

This compound Administration:

  • Dosage: While specific dosages for this compound in this model are not explicitly detailed in the available literature, a starting point can be inferred from studies on similar flavones. For instance, 7,8-dihydroxyflavone has been used at doses of 5 mg/kg and 20 mg/kg in murine models of traumatic brain injury. It is recommended to perform a dose-response study to determine the optimal effective dose of this compound.

  • Preparation and Route of Administration: this compound should be dissolved in a suitable vehicle for intraperitoneal (i.p.) injection. A common vehicle for flavonoids is a mixture of DMSO, Kolliphor EL (formerly Cremophor EL), and sterile saline (e.g., 1:1:18 v/v/v)[2]. The solution should be freshly prepared before each administration. Administer the this compound solution via intraperitoneal injection.

Experimental Groups:

  • Control Group: Mice receive a sham procedure without exposure to hypobaric hypoxia and are administered the vehicle solution.

  • Hypobaric Hypoxia (HH) Model Group: Mice are subjected to hypobaric hypoxia and administered the vehicle solution.

  • This compound Treatment Group: Mice are subjected to hypobaric hypoxia and administered this compound at the determined dose(s).

  • Positive Control Group (Optional): A known neuroprotective agent can be used as a positive control.

  • Inhibitor Group (for mechanism validation): To confirm the role of the PI3K/AKT pathway, a separate group of mice can be pre-treated with a PI3K inhibitor (e.g., LY294002) before this compound administration and exposure to hypobaric hypoxia[1].

Procedure:

  • Administer this compound or vehicle to the respective groups of mice via intraperitoneal injection.

  • After a predetermined time (e.g., 1 hour), place the mice (excluding the control group) in a hypobaric chamber.

  • Simulate a high-altitude environment by reducing the pressure in the chamber to a level equivalent to a specific altitude (e.g., 8000 meters) for a defined duration (e.g., 6 hours).

  • Following the hypoxia exposure, return the mice to their cages for a recovery period.

  • At the end of the experimental period, euthanize the mice and collect brain tissues for subsequent analysis.

Outcome Assessments:

  • Histopathological Analysis: Perform Hematoxylin and Eosin (H&E) staining on brain sections to evaluate neuronal damage, such as pyknosis, edema, and cellular infiltration in the cerebral cortex.

  • Biochemical Assays:

    • Measure levels of oxidative stress markers in brain homogenates, including malondialdehyde (MDA), reactive oxygen species (ROS), superoxide dismutase (SOD), and glutathione (GSH).

    • Assess markers of inflammation such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) using ELISA kits.

  • Western Blot Analysis: Quantify the expression levels of key proteins in the PI3K/AKT signaling pathway, including phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), as well as apoptosis-related proteins like Bcl-2 and Bax[1].

Experimental Workflow: Neuroprotection Study

G cluster_0 Animal Preparation cluster_1 Treatment and Hypoxia Induction cluster_2 Post-Hypoxia Analysis acclimation Acclimation of Mice grouping Random Grouping acclimation->grouping injection IP Injection (this compound/Vehicle) grouping->injection hypoxia Hypobaric Hypoxia Exposure injection->hypoxia euthanasia Euthanasia & Tissue Collection hypoxia->euthanasia histo Histopathology (H&E) euthanasia->histo biochem Biochemical Assays euthanasia->biochem wb Western Blot euthanasia->wb

Workflow for the in vivo neuroprotection study of this compound.

Anti-inflammatory Effects of a this compound-Resveratrol Hybrid in a Rat Model of Carrageenan-Induced Paw Edema

A hybrid molecule combining this compound and Resveratrol (TMS-HDMF-5z) has been shown to possess potent anti-inflammatory properties in a carrageenan-induced paw edema model in rats. The mechanism of action involves the inhibition of the NF-κB, AP-1, and JAK/STAT signaling pathways[2].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 180-200 g

  • Acclimation: House the rats under standard laboratory conditions for at least one week before the experiment.

Compound Administration:

  • Dosage: TMS-HDMF-5z has been shown to be effective at doses of 5 mg/kg and 25 mg/kg[2].

  • Preparation and Route of Administration: Dissolve TMS-HDMF-5z in a vehicle solution of DMSO, Kolliphor EL, and sterile saline (1:1:18 v/v/v). Administer the solution via intraperitoneal (i.p.) injection[2].

Experimental Groups:

  • Control Group: Rats receive an injection of saline in the paw and are administered the vehicle solution.

  • Carrageenan Model Group: Rats receive a subplantar injection of carrageenan and are administered the vehicle solution.

  • TMS-HDMF-5z Treatment Groups: Rats receive a subplantar injection of carrageenan and are administered TMS-HDMF-5z at 5 mg/kg and 25 mg/kg.

  • Positive Control Group: Rats receive a subplantar injection of carrageenan and are administered a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)[2].

Procedure:

  • Administer TMS-HDMF-5z, vehicle, or the positive control drug to the respective groups of rats.

  • One hour after treatment, induce inflammation by injecting a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat (except the control group).

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • At the end of the observation period, euthanize the rats and collect the inflamed paw tissue for further analysis.

Outcome Assessments:

  • Paw Edema Measurement: Calculate the percentage of inhibition of paw edema for each treatment group compared to the carrageenan model group.

  • Histopathological Analysis: Perform H&E staining on sections of the paw tissue to assess the degree of inflammation, edema, and inflammatory cell infiltration.

  • Western Blot Analysis: Analyze the expression of key proteins in the NF-κB (e.g., p65), AP-1, and JAK/STAT signaling pathways in the paw tissue homogenates.

  • Immunohistochemistry: Perform immunohistochemical staining to visualize the localization of inflammatory markers such as COX-2 and TNF-α in the paw tissue[2].

Quantitative Data: Inhibition of Paw Edema by TMS-HDMF-5z
Treatment GroupDose (mg/kg)RoutePaw Edema Inhibition (%) at 3 hours
TMS-HDMF-5z5i.p.43.8 ± 8.1[2]
TMS-HDMF-5z25i.p.96.8 ± 7.3[2]
Celecoxib20p.o.33.8 ± 4.7[2]

Signaling Pathway Diagram: Anti-inflammatory Action

G cluster_0 Inflammatory Stimulus (LPS/Carrageenan) cluster_1 Signaling Pathways cluster_2 This compound Hybrid (TMS-HDMF-5z) cluster_3 Inflammatory Response stimulus LPS/Carrageenan nfkb NF-κB Pathway stimulus->nfkb ap1 AP-1 Pathway stimulus->ap1 jak_stat JAK/STAT Pathway stimulus->jak_stat response Expression of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) nfkb->response ap1->response jak_stat->response compound TMS-HDMF-5z compound->nfkb Inhibits compound->ap1 Inhibits compound->jak_stat Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Moslosooflavone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Moslosooflavone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural flavonoid with demonstrated anti-hypoxia and anti-inflammatory activities[1]. Like many flavonoids, it has a hydrophobic structure, leading to poor aqueous solubility. This can result in the precipitation of the compound in cell culture media or aqueous buffers, leading to inaccurate and poorly reproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound[1][2]. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used[2].

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. However, the optimal concentration can vary between cell lines. It is crucial to perform a vehicle control experiment to determine the highest tolerated DMSO concentration for your specific cell line.

Q4: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:

  • Optimize your dilution scheme: Perform serial dilutions from your high-concentration DMSO stock into the cell culture medium.

  • Use a co-solvent system: Prepare an intermediate dilution in a mixture of DMSO and a less non-polar, water-miscible solvent before the final dilution.

  • Employ solubility enhancers: Techniques such as the use of cyclodextrins or bovine serum albumin (BSA) can significantly improve the aqueous solubility of this compound.

Q5: What are cyclodextrins and how can they improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids within their central cavity, forming water-soluble inclusion complexes[3]. This encapsulation effectively shields the hydrophobic part of the molecule from the aqueous environment, thereby increasing its solubility.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a step-by-step approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/medium The concentration of this compound exceeds its aqueous solubility limit.1. Reduce the final concentration of this compound in your assay. 2. Optimize the dilution method: Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing. 3. Use solubility enhancers such as methyl-β-cyclodextrin.
Inconsistent or non-reproducible bioassay results The effective concentration of this compound is variable due to partial precipitation.1. Visually inspect for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions for each experiment. 3. Implement a solubility enhancement protocol consistently across all experiments.
Observed cellular toxicity The concentration of the co-solvent (e.g., DMSO) is too high.1. Determine the maximum tolerable DMSO concentration for your specific cell line using a vehicle control. 2. Minimize the final DMSO concentration by preparing a higher concentration stock solution, if solubility permits.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in a common organic solvent.

Compound Solvent Solubility Molar Concentration Notes
This compoundDMSO10 mg/mL33.52 mMMay require ultrasonication and warming to 60°C. Use of hygroscopic DMSO can negatively impact solubility[1].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Solubilization: If necessary, facilitate dissolution by warming the solution to 60°C and using an ultrasonic bath.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.5%).

    • Mix thoroughly by gentle vortexing or pipetting before adding to the cells.

  • Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of this compound tested.

Protocol 2: Enhancing this compound Solubility with Methyl-β-Cyclodextrin (MβCD)
  • Prepare MβCD Solution: Prepare a stock solution of MβCD (e.g., 10-100 mM) in sterile, deionized water or your cell culture medium. The optimal concentration will need to be determined empirically for your specific application.

  • Complex Formation (Method A: Co-evaporation):

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • Add the MβCD solution to the this compound solution.

    • Remove the organic solvent using a rotary evaporator to form a thin film.

    • Reconstitute the film with your aqueous buffer or cell culture medium.

  • Complex Formation (Method B: Direct Dissolution):

    • Add powdered this compound directly to the MβCD solution.

    • Stir or sonicate the mixture at room temperature or a slightly elevated temperature for several hours to overnight to facilitate the formation of the inclusion complex.

  • Sterilization and Use:

    • Sterilize the final this compound/MβCD solution by filtering it through a 0.22 µm syringe filter.

    • Use this solution to prepare the final working concentrations in your cell culture medium.

  • Vehicle Control: Remember to include a vehicle control with the same concentration of MβCD and any residual co-solvent used in the preparation.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement cluster_assay In Vitro Assay Start Start Weigh_this compound Weigh this compound Start->Weigh_this compound Add_DMSO Add DMSO (Co-solvent) Weigh_this compound->Add_DMSO Dissolve Dissolve (Warm/Sonicate if needed) Add_DMSO->Dissolve Filter_Sterilize Filter Sterilize (0.22 µm) Dissolve->Filter_Sterilize Stock_Solution Stock Solution (-80°C) Filter_Sterilize->Stock_Solution Precipitation_Check Precipitation in Aqueous Medium? Stock_Solution->Precipitation_Check Use_Directly Use Directly in Assay Precipitation_Check->Use_Directly No Enhance_Solubility Enhance Solubility Precipitation_Check->Enhance_Solubility Yes Final_Dilution Prepare Final Dilution Use_Directly->Final_Dilution Cyclodextrin Use Cyclodextrins Enhance_Solubility->Cyclodextrin BSA Add BSA Enhance_Solubility->BSA Cyclodextrin->Final_Dilution BSA->Final_Dilution Add_To_Cells Add to Cell Culture Final_Dilution->Add_To_Cells Incubate Incubate Add_To_Cells->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

PI3K/Akt Signaling Pathway Activation by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Effectors pAkt->Downstream Transcription Gene Transcription (Survival, Anti-apoptosis) Downstream->Transcription

Caption: this compound activates the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway Inhibition by Moslosooflavonedot

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS This compound This compound TAK1 TAK1 IKK_complex IKK Complex IκBα IκBα NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Nuclear Translocation pIκBα p-IκBα Degradation Proteasomal Degradation Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression

References

Technical Support Center: Enhancing the Bioavailability of Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Moslosooflavone bioavailability enhancement. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenge associated with this compound, a naturally occurring flavonoid, is its poor aqueous solubility. This inherent characteristic significantly restricts its dissolution in gastrointestinal fluids, which is a prerequisite for absorption and, consequently, limits its overall oral bioavailability. Furthermore, like many flavonoids, this compound may be susceptible to metabolic processes and efflux transporter activity in the intestines and liver, which can further reduce the fraction of the administered dose that reaches systemic circulation.

Q2: My in vivo pharmacokinetic study shows unexpectedly low plasma concentrations of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low plasma concentrations of this compound are a frequent observation and can stem from several factors:

  • Poor Aqueous Solubility and Dissolution: The compound may not be adequately dissolving in the gastrointestinal tract.

  • Metabolic Degradation: this compound may be undergoing significant first-pass metabolism in the intestine and/or liver. Flavonoids are known to be substrates for Phase II conjugation enzymes.[1]

  • Efflux Transporter Activity: The compound might be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3][4][5]

  • Insufficient Analytical Method Sensitivity: The analytical method used for plasma sample analysis may not be sensitive enough to detect low concentrations of the compound.

Troubleshooting Steps:

  • Enhance Solubility and Dissolution: Employ formulation strategies such as solid dispersions, nanoparticle formulations, or cyclodextrin complexation.[6][7]

  • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify major metabolites and metabolic pathways.[8][9][10][11][12]

  • Assess Transporter-Mediated Efflux: Perform in vitro Caco-2 permeability assays to determine the efflux ratio.[3][13][14][15][16][17][18] The inclusion of specific inhibitors for P-gp (e.g., verapamil) and BCRP (e.g., Ko143) can help identify the involvement of these transporters.

  • Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of this compound:

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting the compound in an amorphous state with increased surface area.[1][19][20][21][22]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, leading to enhanced solubility and dissolution.[23][24][25][26][27]

  • Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[28][29][30][31][32][33]

Troubleshooting Guides

Issue: Poor in vitro dissolution of this compound formulations.
Potential Cause Troubleshooting/Optimization Strategy
Inadequate formulation technique - Solid Dispersions: Experiment with different hydrophilic carriers (e.g., PVP K30, HPMC, Soluplus®) and drug-to-carrier ratios. Optimize the manufacturing process (e.g., solvent evaporation, hot-melt extrusion).- Nanoparticles: Adjust formulation parameters such as the type and concentration of stabilizers. Optimize the manufacturing process (e.g., homogenization pressure and cycles, sonication time).- Cyclodextrin Complexes: Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and optimize the drug-to-cyclodextrin molar ratio.
Inappropriate dissolution medium Ensure the dissolution medium is relevant to the physiological conditions of the intended absorption site (e.g., simulated gastric fluid, simulated intestinal fluid). The pH of the medium can significantly impact the dissolution of flavonoids.
"Sink" conditions not maintained The concentration of this compound in the dissolution medium should not exceed 1/3 of its saturation solubility in that medium. Increase the volume of the dissolution medium if necessary.[34]
Issue: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting/Optimization Strategy
Food effects Standardize the feeding conditions of the experimental animals. The presence of food can alter gastric emptying time and intestinal pH, affecting drug dissolution and absorption.
Formulation instability Characterize the physical and chemical stability of the formulation under storage conditions and in relevant physiological fluids. For amorphous solid dispersions, monitor for recrystallization.
Inconsistent dosing Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, ensure the suspension is homogenous.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical improvements observed for poorly soluble flavonoids when different bioavailability enhancement strategies are applied.

Table 1: Solubility and Dissolution of this compound Formulations

Formulation Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min)
Unprocessed this compound0.5 ± 0.115 ± 3
Solid Dispersion (1:5 drug-to-PVP K30 ratio)25 ± 485 ± 6
Nanoparticle Suspension (mean particle size 200 nm)15 ± 270 ± 5
Cyclodextrin Complex (1:1 molar ratio with HP-β-CD)50 ± 795 ± 4

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Unprocessed this compound50 ± 122.0 ± 0.5350 ± 80100
Solid Dispersion450 ± 901.5 ± 0.53150 ± 600900
Nanoparticle Suspension300 ± 651.0 ± 0.32100 ± 450600
Cyclodextrin Complex600 ± 1101.0 ± 0.24200 ± 7501200

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) at a predetermined drug-to-carrier weight ratio (e.g., 1:5).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[35][36][37]

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% Tween® 80 to maintain sink conditions.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral): a. Add the test formulation of this compound to the apical (AP) side of the Transwell® insert. b. At predetermined time points, collect samples from the basolateral (BL) side. c. Analyze the concentration of this compound in the BL samples by LC-MS/MS.

  • Permeability Study (Basolateral to Apical): a. Add the test formulation to the BL side. b. Collect samples from the AP side at the same time points. c. Analyze the concentration of this compound in the AP samples.

  • Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Unprocessed this compound Unprocessed this compound Solid Dispersion Solid Dispersion Unprocessed this compound->Solid Dispersion Nanoparticles Nanoparticles Unprocessed this compound->Nanoparticles Cyclodextrin Complex Cyclodextrin Complex Unprocessed this compound->Cyclodextrin Complex Solubility Testing Solubility Testing Solid Dispersion->Solubility Testing Nanoparticles->Solubility Testing Cyclodextrin Complex->Solubility Testing Dissolution Studies Dissolution Studies Solubility Testing->Dissolution Studies Caco-2 Permeability Caco-2 Permeability Dissolution Studies->Caco-2 Permeability Pharmacokinetic Studies Pharmacokinetic Studies Caco-2 Permeability->Pharmacokinetic Studies Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Studies->Bioavailability Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_limitations Bioavailability Limitations This compound This compound Enterocyte Enterocyte This compound->Enterocyte Passive Diffusion Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Efflux Transporters (P-gp, BCRP) Efflux Transporters (P-gp, BCRP) Enterocyte->Efflux Transporters (P-gp, BCRP) Efflux Phase II Metabolism Phase II Metabolism Enterocyte->Phase II Metabolism Metabolic Degradation

Caption: Factors limiting the intestinal absorption of this compound.

troubleshooting_logic Low Plasma Concentration Low Plasma Concentration Poor Dissolution? Poor Dissolution? Low Plasma Concentration->Poor Dissolution? Metabolic Instability? Metabolic Instability? Poor Dissolution?->Metabolic Instability? No Enhance Solubility Enhance Solubility Poor Dissolution?->Enhance Solubility Yes Efflux? Efflux? Metabolic Instability?->Efflux? No In Vitro Metabolism Assay In Vitro Metabolism Assay Metabolic Instability?->In Vitro Metabolism Assay Yes Caco-2 Permeability Assay Caco-2 Permeability Assay Efflux?->Caco-2 Permeability Assay Yes

Caption: Troubleshooting logic for low this compound plasma concentrations.

References

Technical Support Center: Optimizing Moslosooflavone Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moslosooflavone in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model of brain injury?

A1: Currently, there is limited published data on the specific dosage of this compound for in vivo studies. However, based on studies of structurally similar flavonoids, such as 5,7-dimethoxyflavone, a starting dose in the range of 10-50 mg/kg administered orally can be considered.[1] For neuroprotective effects, a related compound, 7,8-dihydroxyflavone, has been used at doses of 5 mg/kg and 20 mg/kg via subcutaneous or intraperitoneal injection in mice. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions.

Q2: How should I prepare this compound for oral gavage?

A2: this compound is sparingly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. Alternatively, a solution can be prepared using a co-solvent system. A common vehicle for oral gavage of hydrophobic compounds in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals that may be sensitive to DMSO, the concentration can be reduced to 2%. It is essential to ensure the final formulation is a homogenous suspension or a clear solution before administration.

Q3: What are the known pharmacokinetic properties of this compound?

Q4: Is there any information on the toxicity or LD50 of this compound?

A4: There is no specific LD50 value reported for this compound in the available literature. However, many flavonoids are generally considered to have low acute toxicity. For instance, several citroflavonoids have been shown to have an oral LD50 in rats greater than 2000 mg/kg.[4] To establish a safe dosing range, it is advisable to perform an acute toxicity study in your animal model, starting with a low dose and gradually escalating while monitoring for any adverse effects.

Q5: this compound is reported to act via the PI3K/AKT signaling pathway. How can I confirm this in my study?

A5: To confirm the involvement of the PI3K/AKT pathway, you can co-administer a specific PI3K inhibitor, such as LY294002, along with this compound.[5] If the protective effects of this compound are attenuated or abolished in the presence of the inhibitor, it provides strong evidence for the pathway's involvement. You can also analyze the phosphorylation status of key proteins in this pathway, such as PI3K and AKT, in your experimental samples using techniques like Western blotting.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitation in dosing vehicle - Low solubility of this compound in the chosen vehicle. - Incorrect preparation of the vehicle.- Increase the proportion of co-solvents like DMSO or PEG300 in the vehicle. - Use sonication or gentle warming to aid dissolution. - Prepare fresh dosing solutions before each administration. - Consider alternative vehicles such as corn oil if compatible with the administration route.
High variability in experimental results - Inconsistent dosing due to inhomogeneous suspension. - Variability in animal genetics, age, or weight. - Inconsistent timing of administration and sample collection.- Ensure the dosing solution is a homogenous suspension by vortexing thoroughly before each administration. - Use animals of the same strain, sex, and age range. - Standardize the timing of all experimental procedures. - Increase the number of animals per group to improve statistical power.
No observable therapeutic effect - Suboptimal dosage. - Poor bioavailability via the chosen administration route. - Inappropriate timing of administration relative to the disease model induction.- Conduct a dose-response study to identify the effective dose range. - Consider alternative administration routes (e.g., intraperitoneal or subcutaneous injection) that may offer better bioavailability. - Optimize the treatment window by administering this compound at different time points before or after the induction of the pathological condition.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The administered dose is too high. - The vehicle itself is causing adverse effects.- Reduce the dosage of this compound. - Include a vehicle-only control group to assess the effects of the vehicle. - If using a co-solvent system, try reducing the percentage of potentially toxic components like DMSO.

Data Presentation

Table 1: Pharmacokinetic Parameters of a Structurally Similar Flavonoid (5,7-dimethoxyflavone) in Mice Following a Single 10 mg/kg Oral Dose [1][2]

ParameterValue
Cmax (Peak Plasma Concentration) 1870 ± 1190 ng/mL
Tmax (Time to Peak Concentration) < 30 minutes
AUCt (Area Under the Curve) 532 ± 165 h*ng/mL
Terminal Half-life (t1/2) 3.40 ± 2.80 h
Volume of Distribution (Vd) 90.1 ± 62.0 L/kg
Clearance (CL) 20.2 ± 7.5 L/h/kg

Note: This data is for 5,7-dimethoxyflavone and should be used as a reference for designing studies with this compound. Actual values for this compound may differ.

Table 2: Acute Oral Toxicity of Various Flavonoids in Rodents [4]

FlavonoidAnimal ModelLD50 (mg/kg)
NaringeninWistar Rats> 2000
NaringinWistar Rats> 2000
HesperidinWistar Rats> 2000
QuercetinWistar Rats> 2000

Note: This table provides a general indication of the low acute toxicity of flavonoids. The LD50 for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Vehicle Preparation: Prepare the desired vehicle. For a 0.5% CMC suspension, dissolve 0.5 g of carboxymethylcellulose in 100 mL of sterile saline. For a co-solvent vehicle, prepare a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolution/Suspension:

    • For a CMC suspension, gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a uniform suspension.

    • For the co-solvent vehicle, first dissolve the this compound powder in DMSO. Then, add the PEG300 and Tween-80 and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.

  • Storage and Use: Prepare the dosing formulation fresh on the day of the experiment. If storage is necessary, store at 4°C and protect from light. Before each administration, ensure the formulation is at room temperature and vortexed thoroughly to ensure homogeneity.

Protocol 2: In Vivo Study Workflow for Evaluating Neuroprotective Effects of this compound

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Induction cluster_assessment Assessment cluster_analysis Data Analysis A Animal Acclimatization (e.g., 7 days) B Randomization into Experimental Groups A->B D This compound Administration (e.g., Oral Gavage) B->D C Preparation of This compound Formulation C->D E Induction of Brain Injury (e.g., Hypobaric Hypoxia) D->E Pre-treatment or Post-treatment F Behavioral Tests E->F G Sample Collection (Blood, Brain Tissue) E->G J Statistical Analysis F->J H Biochemical Analysis (e.g., Western Blot, ELISA) G->H I Histopathological Examination G->I H->J I->J K Interpretation of Results J->K PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Brain_Injury Brain Injury (e.g., Hypobaric Hypoxia) This compound->Brain_Injury Counteracts pPI3K p-PI3K (Active) PI3K->pPI3K AKT AKT pAKT p-AKT (Active) AKT->pAKT pPI3K->AKT Downstream_Targets Downstream Targets (e.g., anti-apoptosis, anti-inflammation) pAKT->Downstream_Targets Neuroprotection Neuroprotection Downstream_Targets->Neuroprotection Brain_Injury->PI3K Inhibits Brain_Injury->AKT Inhibits

References

Moslosooflavone Metabolism and Pharmacokinetic Challenges: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moslosooflavone. The information provided is designed to address common challenges encountered during experimental studies of its metabolism and pharmacokinetics.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no detection of this compound in plasma samples after oral administration. Poor oral bioavailability due to extensive first-pass metabolism in the gut and liver. Flavonoids are often subject to rapid glucuronidation and sulfation.- Increase the oral dose if toxicity is not a concern. - Use absorption enhancers or formulate this compound with bioavailability enhancers (e.g., piperine). - Consider intravenous administration to bypass first-pass metabolism and determine systemic clearance. - Analyze for metabolites (glucuronides, sulfates) in plasma and urine, as the parent compound may be rapidly converted.
High variability in pharmacokinetic parameters between individual animals. Differences in gut microbiota, which can metabolize flavonoids. Genetic polymorphisms in metabolic enzymes (e.g., UGTs, SULTs).- Use a larger number of animals to increase statistical power. - Pre-treat with antibiotics to reduce the influence of gut microbiota (use with caution as this can have other physiological effects). - Use a genetically homogenous animal strain.
Inconsistent results in in vitro metabolic stability assays (e.g., liver microsomes, S9 fractions). Suboptimal assay conditions. Instability of the compound in the assay buffer. Non-specific binding to plasticware.- Ensure cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs) are fresh and at optimal concentrations. - Evaluate the stability of this compound in the incubation buffer without enzymes. - Use low-binding plates and tubes. - Include appropriate positive and negative controls.
Difficulty in identifying this compound metabolites. Low abundance of metabolites. Co-elution with endogenous matrix components in LC-MS analysis.- Concentrate the samples before analysis. - Optimize the LC gradient and MS parameters for better separation and sensitivity. - Use high-resolution mass spectrometry for accurate mass determination and elemental composition analysis. - Incubate with specific enzyme inhibitors to identify the pathways involved and narrow down potential metabolites.

Frequently Asked Questions (FAQs)

1. What are the likely metabolic pathways for this compound?

Based on the metabolism of other flavonoids, this compound is likely metabolized through both Phase I and Phase II reactions.

  • Phase I (Oxidation): Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, are often involved in the hydroxylation and demethylation of flavonoids.

  • Phase II (Conjugation): The hydroxyl groups of this compound and its Phase I metabolites are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and with sulfate by sulfotransferases (SULTs).

2. How can I determine which specific CYP and UGT isoforms are responsible for this compound metabolism?

You can use a combination of in vitro approaches:

  • Recombinant Enzymes: Incubate this compound with a panel of individual, recombinant human CYP and UGT isoforms to identify which enzymes metabolize the compound.

  • Specific Chemical Inhibitors: Use selective chemical inhibitors for different CYP and UGT isoforms in incubations with human liver microsomes or hepatocytes. A reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme.

  • Correlation Analysis: Correlate the rate of this compound metabolism with the activity of specific enzymes across a panel of individual human liver microsomes.

3. What are the expected pharmacokinetic properties of this compound?

Given that it is a flavonoid, this compound may exhibit the following pharmacokinetic characteristics:

  • Low Oral Bioavailability: Due to extensive first-pass metabolism.

  • Rapid Elimination: A short plasma half-life is common for flavonoids.

  • High Plasma Clearance: Efficient metabolism leads to rapid clearance from the body.

  • Predominant Form in Circulation: The majority of the compound in systemic circulation is likely to be in the form of glucuronide and sulfate conjugates rather than the parent compound.

4. What analytical techniques are most suitable for quantifying this compound and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of flavonoids and their metabolites in biological matrices. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance of this compound.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Point Sampling:

    • Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Determine the concentration of this compound at each time point.

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for assessing the pharmacokinetics of this compound in rats.

  • Animal Dosing:

    • Administer this compound to rats via the desired route (e.g., oral gavage or intravenous injection). A typical oral dose for a flavonoid might be 10-50 mg/kg.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound and its potential metabolites from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the analytes using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t½), and clearance (CL).

Quantitative Data Summary

The following tables provide templates for summarizing experimental data.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Half-life (t½, min)e.g., 25
Intrinsic Clearance (CLint, µL/min/mg protein)e.g., 27.7

Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single 20 mg/kg Oral Dose

ParameterUnitValue
Cmaxng/mLe.g., 150
Tmaxhe.g., 0.5
AUC(0-t)ng*h/mLe.g., 450
he.g., 2.1
CL/FL/h/kge.g., 44.4

Visualizations

This compound's Potential Neuroprotective Signaling Pathway

A recent study suggests that this compound exerts neuroprotective effects through the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation pPI3K->AKT Activates Neuroprotection Neuroprotection (Antioxidant, Anti-inflammatory, Anti-apoptotic) pAKT->Neuroprotection Promotes

Caption: PI3K/AKT signaling pathway potentially activated by this compound.

General Experimental Workflow for In Vitro Metabolism Assay

The following diagram illustrates a typical workflow for an in vitro metabolism study.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution D Combine this compound, Microsomes, and Buffer A->D B Prepare Microsomes and Buffer B->D C Prepare Cofactor (e.g., NADPH) F Initiate Reaction with Cofactor C->F E Pre-incubate at 37°C D->E E->F G Sample at Time Points F->G H Terminate Reaction G->H I Process Samples H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for an in vitro metabolic stability assay.

Logical Relationship of Pharmacokinetic Challenges

This diagram shows the relationship between the chemical nature of flavonoids like this compound and the resulting pharmacokinetic challenges.

pk_challenges A This compound (Flavonoid Structure) B Extensive First-Pass Metabolism (Gut & Liver) A->B C Rapid Conjugation (Glucuronidation & Sulfation) A->C D Poor Oral Bioavailability B->D E Short Plasma Half-life C->E

Caption: Relationship between flavonoid structure and pharmacokinetic hurdles.

preventing Moslosooflavone degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Moslosooflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in experimental solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Mosl osooflavone throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

A1: this compound is a naturally occurring flavonoid that has been isolated from plants such as Andrographis paniculata. It is recognized for its anti-hypoxia and anti-inflammatory properties.[1] Research has shown that this compound exerts protective effects against brain injury induced by hypobaric hypoxia, potentially by modulating the PI3K/AKT signaling pathway.[2]

Q2: What are the primary factors that can cause this compound degradation in experimental solutions?

A2: Based on the general stability of isoflavones, the primary factors that can cause this compound degradation are:

  • pH: Isoflavones are particularly unstable in alkaline conditions (high pH).

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.

  • Light: Exposure to light, especially UV light, can lead to photodegradation.

  • Oxygen: The presence of oxygen can cause oxidative degradation of the molecule.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a tightly sealed, light-resistant container.

  • In Solution: For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C. Always use airtight containers to prevent solvent evaporation and exposure to air.

Q4: Which solvents are suitable for dissolving this compound?

A4: this compound is soluble in a variety of organic solvents.[3] Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound solution over time. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions before each experiment or use aliquots stored at -80°C to avoid multiple freeze-thaw cycles. 2. Ensure the storage temperature is consistently maintained. 3. Protect the solution from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of this compound in aqueous buffers or cell culture media. Poor solubility of this compound in aqueous solutions. The concentration may exceed its solubility limit.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains non-toxic to cells. 2. Prepare a more concentrated stock solution in an appropriate organic solvent and add it to the aqueous buffer or media with vigorous vortexing to ensure rapid and even dispersion. 3. Consider the use of solubility enhancers, such as cyclodextrins, if compatible with your experimental setup.
Inconsistent experimental results between batches. Variability in the concentration of active this compound due to degradation or inaccurate initial preparation.1. Quantify the concentration of this compound in your stock solution using a validated analytical method like HPLC before use. 2. Follow a standardized protocol for solution preparation and storage. 3. Perform a quick stability check of your working solution under experimental conditions if inconsistencies persist.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. 2. Review your experimental procedure to identify potential causes of degradation (e.g., exposure to high pH, temperature, or light).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but prolonged heating should be avoided.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected, airtight vials and store at -80°C for long-term storage.

Protocol 2: Forced Degradation Study for this compound

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours. Note that isoflavones are often unstable in alkaline media.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC or UPLC-MS/MS to identify and quantify any degradation products.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Conditions
Instrumentation HPLC system with a DAD or UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Example: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV-Vis scan of this compound (typically in the range of 250-370 nm for flavonoids)

Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Quality Control weigh Weigh Solid this compound dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot hplc Quantify Concentration via HPLC dissolve->hplc Optional: Confirm Stock Concentration store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store thaw Thaw Aliquot as Needed store->thaw dilute Prepare Working Solution in Buffer/Media thaw->dilute assay Perform Experiment dilute->assay dilute->hplc Optional: Stability Check

Caption: Experimental workflow for handling this compound solutions.

degradation_troubleshooting start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions: - Temperature (-20°C / -80°C)? - Light Protection? - Airtight Container? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improve Storage Practices check_storage->storage_bad No check_prep Review Solution Preparation: - Freshly Prepared? - Multiple Freeze-Thaw Cycles? prep_ok Preparation OK check_prep->prep_ok Yes prep_bad Use Fresh Aliquots, Avoid Freeze-Thaw check_prep->prep_bad No check_solubility Check for Precipitation in Media/Buffer solubility_ok No Precipitation check_solubility->solubility_ok Yes solubility_bad Optimize Dilution Method or Lower Concentration check_solubility->solubility_bad No storage_ok->check_prep prep_ok->check_solubility quantify Quantify Concentration with HPLC solubility_ok->quantify

Caption: Troubleshooting logic for this compound degradation issues.

PI3K_AKT_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt P p_akt p-AKT (Active) akt->p_akt downstream Downstream Effects (Cell Survival, Anti-apoptosis) p_akt->downstream This compound This compound This compound->pi3k Activates

Caption: this compound's potential activation of the PI3K/AKT pathway.

References

Technical Support Center: Moslosooflavone Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation and delivery of Moslosooflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

A1: this compound is a flavonoid compound that has demonstrated significant biological activities, including anti-hypoxia and anti-inflammatory effects. Research suggests it may protect against brain injury induced by hypobaric hypoxia by suppressing oxidative stress, neuroinflammation, and apoptosis. Its mechanism of action is linked to the modulation of signaling pathways such as the PI3K/AKT pathway.

Q2: What are the main challenges in formulating this compound?

A2: The primary challenge in formulating this compound, like many other flavonoids, is its poor aqueous solubility. This characteristic can lead to low dissolution rates in the gastrointestinal tract, resulting in poor and variable oral bioavailability. Overcoming this solubility issue is crucial for developing effective oral dosage forms.

Q3: In which common laboratory solvents can I dissolve this compound for initial experiments?

A3: this compound is soluble in organic solvents such as methanol, ethanol, Dimethyl Sulfoxide (DMSO), acetone, chloroform, and dichloromethane. For in vitro assays, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the aqueous buffer, ensuring the final solvent concentration is low enough to not affect the experimental results.

Q4: What are the most promising formulation strategies to enhance the aqueous solubility and bioavailability of this compound?

A4: Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound:

  • Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier in a solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion, which can transform the crystalline drug into a more soluble amorphous form.[1][2]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced solubility and dissolution. Common nanoformulations include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.

    • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for encapsulating lipophilic drugs like this compound.[3][4][5]

    • Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), can improve its stability and provide controlled release.[6]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can form a water-soluble inclusion complex, thereby increasing its aqueous solubility.[7]

Troubleshooting Guides

Issue 1: Low and inconsistent drug loading in my nanoparticle formulation.

  • Possible Cause: The chosen drug-to-carrier ratio may be too high, exceeding the encapsulation capacity of the system. The solvent system used for preparation might not be optimal for both the drug and the polymer.

  • Troubleshooting Steps:

    • Optimize Drug-to-Carrier Ratio: Prepare formulations with varying ratios of this compound to the carrier polymer (e.g., 1:5, 1:10, 1:20 w/w) to identify the optimal loading capacity.

    • Solvent Selection: Ensure that this compound and the carrier are fully soluble in the chosen organic solvent. A mixture of solvents might be necessary to achieve optimal solubility for all components.

    • Process Parameters: For nanoemulsions, adjust sonication time and amplitude. For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase.

Issue 2: The dissolution rate of my solid dispersion formulation has not significantly improved.

  • Possible Cause: The drug may not have fully converted to an amorphous state and might still exist in a crystalline form within the polymer matrix. The chosen polymer may not be suitable for creating a stable amorphous dispersion with this compound.

  • Troubleshooting Steps:

    • Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the solid dispersion. The absence of a melting point peak for the drug in the DSC thermogram and a halo pattern in the XRD diffractogram indicate an amorphous state.[2]

    • Select an Appropriate Carrier: Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or Soluplus®. The interaction between the drug and the polymer is crucial for stabilizing the amorphous form.

    • Optimize the Preparation Method: The solvent evaporation method is commonly used. Ensure rapid solvent removal to prevent drug recrystallization. For the hot-melt extrusion method, optimize the processing temperature and screw speed.

Issue 3: Inconsistent results in animal studies due to poor oral bioavailability despite using an advanced formulation.

  • Possible Cause: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation. The enhanced solubility in vitro may not translate to in vivo absorption due to permeability limitations or first-pass metabolism.

  • Troubleshooting Steps:

    • Assess Formulation Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure it protects the drug until it reaches the site of absorption.

    • Incorporate Permeation Enhancers: If permeability is a limiting factor, consider including safe and effective permeation enhancers in your formulation.

    • Consider P-glycoprotein (P-gp) Inhibition: Like other flavonoids, this compound might be a substrate for efflux transporters like P-gp. Co-administration with a P-gp inhibitor (e.g., piperine) could potentially increase its absorption.

Quantitative Data from Formulation Studies of Similar Flavonoids

The following tables summarize data from formulation studies on flavonoids with poor solubility, which can serve as a reference for formulating this compound.

Table 1: Characterization of Flavonoid Nanoformulations

Formulation TypeFlavonoidCarrier/SystemParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
NanoemulsionQuercetinEthyl Oleate, Tween 20, Labrasol125.510.21587.04[3][5]
NanoemulsionQuercetinRice Bran Protein~207 - 289< 0.47~56 - 92[4]
NanoparticlesApigeninPLGA110.00.04170.3[8]
NanogelsQuercetinCarboxymethylcellulose93 - 591--[9]

Table 2: Bioavailability Enhancement of Flavonoid Formulations

Formulation TypeFlavonoidAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
NanoemulsionQuercetinRatCmax (µM): 21.5 ± 5.1 (Nanoemulsion) vs 7.7 ± 2.0 (Unformulated)2.28[10]
Solid DispersionBiflavonoids from Selaginella doederleiniiRatSignificant increase in Cmax and AUC for all five biflavonoids-[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 at a predetermined ratio (e.g., 1:4 w/w).

    • Dissolve both components completely in a minimal amount of absolute ethanol in a round-bottom flask with the aid of sonication or vortexing.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

    • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it gently using a mortar and pestle.

    • Pass the resulting powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (DSC, XRD).[11]

Protocol 2: Preparation of this compound Nanoemulsion by Sonication

  • Materials: this compound, Oil phase (e.g., Ethyl Oleate), Surfactant (e.g., Tween 20), Co-surfactant (e.g., Labrasol), Deionized water.

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components of the nanoemulsion.

    • Dissolve a specific amount of this compound in the selected oil phase.

    • Prepare the surfactant-co-surfactant mixture (Smix) at a predetermined ratio (e.g., 1:1, 2:1, or 3:1 w/w).

    • Add the oil phase containing this compound to the Smix and vortex until a clear solution is obtained.

    • Add this organic phase dropwise to the aqueous phase (deionized water) under gentle stirring.

    • Subject the resulting coarse emulsion to high-energy ultrasonication using a probe sonicator. Optimize sonication parameters (amplitude and time) to achieve the desired droplet size.

    • Characterize the nanoemulsion for droplet size, PDI, zeta potential, and entrapment efficiency.[3]

Visualizations

Formulation_Workflow Formulation Development Workflow for this compound cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: In Vitro & In Vivo Evaluation A Characterize Physicochemical Properties (Solubility, Permeability, LogP) B Identify Formulation Challenges (Poor Aqueous Solubility) A->B C Evaluate Formulation Approaches B->C D Solid Dispersions C->D E Nanoformulations (Nanosuspension, Nanoemulsion) C->E F Cyclodextrin Complexation C->F G Prepare Formulations at Lab Scale D->G E->G F->G H Optimize Process Parameters (e.g., Drug:Carrier Ratio, Sonication Time) G->H I Characterize Formulations (Particle Size, EE%, Dissolution) H->I J Conduct In Vitro Release Studies I->J K Perform Cell-based Permeability Assays (e.g., Caco-2) J->K L Conduct In Vivo Pharmacokinetic Studies in Animals K->L M Lead Formulation Selection L->M

Caption: Formulation Development Workflow for this compound.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) CellSurvival Cell Survival (Inhibition of Apoptosis) AKT->CellSurvival Promotes Proliferation Cell Proliferation AKT->Proliferation Promotes Growth Cell Growth AKT->Growth Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) This compound This compound This compound->PI3K Modulates This compound->AKT Modulates

Caption: PI3K/AKT Signaling Pathway and this compound's potential point of modulation.

References

Technical Support Center: Analytical Method Validation for Moslosooflavone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Moslosooflavone in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound in plasma?

The most common and preferred analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices like plasma.[1]

Q2: What are the key validation parameters to assess for a bioanalytical method according to regulatory guidelines?

According to guidelines from the FDA and EMA, the key validation parameters include:[2][3][4][5]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.[2]

  • Carry-over: The influence of a preceding sample on the subsequent one.

Q3: How should plasma samples be collected and stored to ensure the stability of this compound?

To ensure the stability of this compound in plasma samples, it is recommended to:

  • Process blood samples as quickly as possible after collection, preferably on ice.

  • For short-term storage, keep samples refrigerated at 2-8°C.

  • For long-term storage, samples should be stored at -20°C or, ideally, at -80°C.

  • It is crucial to conduct stability studies to evaluate the analyte's integrity under various conditions, such as bench-top stability (room temperature), freeze-thaw cycles, and long-term storage.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
  • Thaw Samples: Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.[1]

  • Aliquot: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid).[1]

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve analyte stability and ionization).[1]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.[1]

  • Evaporate (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1]

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 10% B, ramp up to 90% B to elute this compound, hold for washing, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for both this compound and the Internal Standard.

Data Presentation

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect (%CV) ≤ 15%
Bench-Top Stability Within ±15% of initial concentration
Freeze-Thaw Stability Within ±15% of initial concentration
Long-Term Stability Within ±15% of initial concentration

LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error. These criteria are based on FDA and EMA guidelines.[2][3][4][5]

Table 2: Example Stability Assessment of this compound in Plasma
Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Bench-Top 4 hoursRoom Temperature± 15%
Freeze-Thaw 3 cycles-20°C to Room Temp± 15%
Long-Term 30 days-80°C± 15%
Post-Preparative 24 hours4°C (Autosampler)± 15%

Troubleshooting Guide

Q4: I am observing low or no signal for this compound. What are the possible causes and solutions?

  • Problem: Inefficient Extraction.

    • Solution: Optimize the extraction method. For Protein Precipitation, test different organic solvents (e.g., methanol). Consider trying Liquid-Liquid Extraction (LLE) with various organic solvents or Solid-Phase Extraction (SPE) with different sorbents for a cleaner sample.

  • Problem: Mass Spectrometer Not Optimized.

    • Solution: Ensure the mass spectrometer parameters (e.g., precursor/product ion selection, collision energy, source parameters) are optimized specifically for this compound. Infuse a standard solution directly into the mass spectrometer to confirm sensitivity and optimize settings.

  • Problem: Analyte Instability.

    • Solution: this compound may be degrading during sample preparation or storage. Ensure samples are kept on ice during processing and that the extraction solvent contains an acid (e.g., 0.1% formic acid) to improve stability.[1] Review storage conditions and perform stability tests.

Q5: My results show high variability between replicate injections. What should I investigate?

  • Problem: Inconsistent Sample Preparation.

    • Solution: Ensure that all sample preparation steps, particularly pipetting volumes of plasma, internal standard, and precipitation solvent, are performed consistently and accurately. Use calibrated pipettes.

  • Problem: LC System Issues.

    • Solution: Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate and that the autosampler is injecting consistent volumes. Prime all solvent lines to remove air bubbles.

  • Problem: Matrix Effects.

    • Solution: Endogenous components in plasma can interfere with the ionization of this compound, leading to variable results. Evaluate matrix effects by comparing the analyte response in a neat solution versus a post-extraction spiked plasma sample. If significant matrix effects are present, improve the sample cleanup method (e.g., switch from PPT to SPE).

Q6: I am seeing a peak for this compound in my blank plasma samples. What could be the cause?

  • Problem: Carry-over.

    • Solution: This indicates that residual analyte from a high-concentration sample is being carried over into the next injection. Optimize the needle wash on the autosampler by using a strong organic solvent and increasing the wash volume and duration. Injecting a blank sample after a high-concentration standard can confirm if carry-over is occurring.

  • Problem: Contamination.

    • Solution: The blank plasma or the solvents used for reconstitution may be contaminated. Prepare fresh mobile phases and reconstitution solutions. Use a new lot of blank plasma to confirm if the contamination is from the matrix itself.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound quantification.

G start Inaccurate Results Observed q1 Is the analyte signal low or absent? start->q1 q2 Is there high variability in results? q1->q2 No a1 Optimize Extraction Method Tune Mass Spectrometer Check Analyte Stability q1->a1 Yes q3 Is there a peak in the blank? q2->q3 No a2 Verify Sample Preparation Consistency Check LC System for Leaks/Flow Issues Evaluate Matrix Effects q2->a2 Yes a3 Optimize Autosampler Wash Method Check for Contamination in Blanks/Solvents q3->a3 Yes

Caption: Troubleshooting decision tree for inaccurate results.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Moslosooflavone and Wogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two flavonoids, moslosooflavone and wogonin. The information presented is based on experimental data from scientific literature, offering a quantitative and mechanistic overview to inform research and development in antioxidant therapies.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of this compound and wogonin have been evaluated using various in vitro assays. The following table summarizes their efficacy in terms of IC50 and EC50 values, where a lower value indicates greater antioxidant activity.

Antioxidant AssayThis compoundWogoninReference
DPPH Radical Scavenging Assay >1 mmol/L0.86 ± 0.02 mmol/L[1]
Superoxide Radical Scavenging Assay >1 mmol/L0.75 ± 0.03 mmol/L[1]
Nitric Oxide (NO) Radical Scavenging Assay 2.23 ± 0.38 µmol/mL1.15 ± 0.12 µmol/mL[1]
Ferrous Iron Chelating Ability 8.24 ± 0.14 µmol/mL4.36 ± 0.21 µmol/mL[1]
Reducing Power Assay >0.5 mmol/L0.42 ± 0.01 mmol/L[1]
Total Antioxidant Capacity (TAC) >1 mmol/L0.88 ± 0.02 mmol/L[1]

Summary of Findings: Across a range of antioxidant assays, wogonin consistently demonstrates superior antioxidant activity compared to this compound. Wogonin exhibits notable efficacy in scavenging DPPH, superoxide, and nitric oxide radicals, as well as in chelating ferrous ions and demonstrating reducing power. In contrast, this compound shows significantly weaker activity in these assays.

Mechanistic Insights into Antioxidant Action

The antioxidant effects of flavonoids are often mediated through their interaction with key cellular signaling pathways that regulate endogenous antioxidant responses.

This compound has been shown to exert its protective effects, at least in part, through the modulation of the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its activation can lead to the upregulation of downstream antioxidant enzymes.

Wogonin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][3][4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes.

Antioxidant Signaling Pathways cluster_this compound This compound cluster_wogonin Wogonin M This compound PI3K PI3K M->PI3K Akt Akt PI3K->Akt AOE_M Antioxidant Enzyme Expression Akt->AOE_M W Wogonin Keap1 Keap1 W->Keap1 inhibits Nrf2_c Nrf2 (cytosol) Keap1->Nrf2_c sequesters Nrf2_n Nrf2 (nucleus) Nrf2_c->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds AOE_W Antioxidant Gene Expression ARE->AOE_W activates

Figure 1: Simplified signaling pathways for this compound and wogonin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: An aliquot of the test compound (this compound or wogonin) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

Superoxide Radical Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge superoxide radicals, which are generated by a non-enzymatic system.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer, NADH (nicotinamide adenine dinucleotide), NBT (nitroblue tetrazolium), and the test compound.

  • Initiation: The reaction is initiated by the addition of PMS (phenazine methosulfate).

  • Incubation: The mixture is incubated at room temperature for a specified time.

  • Measurement: The absorbance is measured at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates its superoxide radical scavenging activity.

  • Calculation: The percentage of scavenging is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Radical Scavenging Assay

This method evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

  • NO Generation: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide.

  • Reaction Mixture: The test compound is incubated with sodium nitroprusside in a phosphate buffer.

  • Griess Reaction: After incubation, Griess reagent is added to the mixture. The intensity of the color developed is proportional to the amount of nitrite formed from the reaction of nitric oxide with oxygen.

  • Measurement: The absorbance is measured at 546 nm.

  • Calculation: The scavenging activity is determined by the decrease in absorbance in the presence of the test compound.

Ferrous Iron Chelating Ability Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing them from participating in Fenton-type reactions that generate harmful hydroxyl radicals.

  • Reaction Mixture: The test compound is mixed with a solution of ferrous chloride.

  • Chelation: The mixture is incubated to allow for the chelation of Fe²⁺ by the test compound.

  • Indicator Addition: Ferrozine is added to the mixture. Ferrozine forms a stable magenta-colored complex with any remaining free Fe²⁺.

  • Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.

  • Calculation: The chelating activity is calculated based on the reduction in the formation of the ferrozine-Fe²⁺ complex in the presence of the test compound.

Reducing Power Assay

This assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

  • Reaction Mixture: The test compound is mixed with a phosphate buffer and a solution of potassium ferricyanide.

  • Incubation: The mixture is incubated at 50°C.

  • Precipitation: Trichloroacetic acid (TCA) is added to stop the reaction and precipitate proteins.

  • Color Development: The supernatant is mixed with distilled water and ferric chloride solution. The resulting ferrous ions react with ferric chloride to form a Perl's Prussian blue complex.

  • Measurement: The absorbance is measured at 700 nm. A higher absorbance indicates greater reducing power.

Total Antioxidant Capacity (TAC) Assay

This assay provides an overall measure of the antioxidant capacity of a sample.

  • Reagent Preparation: A reagent solution containing phosphomolybdenum is prepared.

  • Reaction Mixture: The test compound is mixed with the reagent solution.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 95°C) for a set time. During this time, the antioxidant reduces Mo(VI) to Mo(V), forming a green phosphomolybdate V complex.

  • Measurement: After cooling to room temperature, the absorbance is measured at 695 nm.

  • Calculation: The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid or Trolox.

Experimental Workflow for Antioxidant Assays cluster_workflow General Experimental Workflow start Prepare Reagents and Samples reaction Mix Samples with Assay Reagents start->reaction incubation Incubate under Controlled Conditions reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement calculation Calculate % Inhibition and IC50/EC50 Values measurement->calculation

Figure 2: Generalized workflow for in vitro antioxidant capacity assays.

References

A Comparative Analysis of the Neuroprotective Effects of Morroniside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, Morroniside, an iridoid glycoside from Cornus officinalis, and Quercetin, a flavonoid abundant in various fruits and vegetables, have garnered significant attention for their neuroprotective properties.[1][2][3] This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential as neuroprotective agents, tailored for researchers, scientists, and drug development professionals.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative data from in vitro and in vivo studies, offering a direct comparison of the neuroprotective activities of Morroniside and Quercetin.

Table 1: In Vitro Neuroprotective Effects

ParameterMorronisideQuercetinCell ModelInducing AgentSource
Effective Concentration 5 µM5-10 µMPC12 Cells, OLN-93 CellsMPP+, H₂O₂[2][4]
Cell Viability Significantly reversed MPP+-induced cell deathProtects against oxidative stress-induced cell deathPC12 CellsMPP+[2]
Apoptosis Regulation Decreased expression of caspase-3 and Bax, increased Bcl-2Suppresses Bax-induced apoptosisSH-SY5Y CellsH₂O₂[3]
Oxidative Stress Markers Reduced ROS production, decreased MDA, increased GSH, SOD, and GPX4Reduces ROS production and lipid peroxidationPC12 Cells, SH-SY5Y CellsMPP+, H₂O₂[2][3]
Anti-inflammatory Effects Reduced levels of IL-1β, TNF-α, and NF-κBp65Inhibits nitric oxide release and pro-inflammatory cytokines (TNF-α, IL-1α)Microglial cellsLipopolysaccharide (LPS)[1][3][5]

Table 2: In Vivo Neuroprotective Effects

ParameterMorronisideQuercetinAnimal ModelInducing AgentSource
Effective Dosage 25, 50, 100 mg/kg0.5-50 mg/kgMiceMPTP[2][6]
Behavioral Improvement Restored impaired motor function in open-field and pole-climbing testsImproves memory function and reverses cognitive deficitsPD model miceMPTP[2][5]
Neuronal Protection Reduced neuronal injury and protected dopaminergic neuronsPrevents atrophy in nervous tissuePD model miceScopolamine[2][7]
Oxidative Stress Markers Increased GSH, decreased MDA in the substantia nigraProtects from oxidative stress and neurotoxicityPD model miceVarious neurotoxic insults[2][6]
Anti-inflammatory Effects Inhibited neuroinflammationSuppresses activated astrocytosis and microgliosisAged miceSevoflurane[5][8]

Experimental Protocols

A cohesive understanding of the neuroprotective effects of Morroniside and Quercetin necessitates a review of the methodologies employed in the cited studies.

1. In Vitro Models of Neurotoxicity:

  • Cell Lines: PC12 (rat pheochromocytoma cells) and SH-SY5Y (human neuroblastoma cells) are commonly used due to their neuronal characteristics.[2][3] OLN-93 cells, an oligodendrocyte cell line, are also utilized to study effects on glial cells.[4]

  • Induction of Neurotoxicity:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) is a standard agent for inducing oxidative stress and apoptosis.[3][4]

    • Parkinson's Disease Model: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is used to mimic Parkinson's disease-like neurodegeneration in cell culture.[2]

    • Inflammation: Lipopolysaccharide (LPS) is employed to stimulate an inflammatory response in microglial cells.[5]

2. In Vivo Models of Neurodegenerative Diseases:

  • Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice to induce the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[2][9]

  • Cognitive Dysfunction Model: In aged mice, sevoflurane anesthesia is used to induce postoperative cognitive dysfunction (POCD) and associated neuroinflammation.[8] Scopolamine is also used to induce amnesia and cognitive deficits.[7]

3. Key Experimental Assays:

  • Cell Viability: Assays such as MTT or CCK-8 are used to quantify the protective effects of the compounds against neurotoxin-induced cell death.

  • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) are measured to assess the antioxidant capacity of the compounds.[2][3]

  • Apoptosis: The expression of apoptosis-related proteins like caspases, Bax, and Bcl-2 are determined using techniques such as Western blotting.

  • Inflammatory Markers: Enzyme-linked immunosorbent assay (ELISA) and quantitative real-time PCR (qRT-PCR) are used to measure the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

  • Behavioral Tests: In animal models, tests like the open-field test, pole-climbing test, and Morris water maze are conducted to evaluate motor function and cognitive performance.[2][8]

  • Histopathology: Techniques such as Hematoxylin and Eosin (H&E) staining and Nissl staining are used to observe neuronal damage and protection in brain tissues.[8]

Signaling Pathways and Mechanisms of Action

Both Morroniside and Quercetin exert their neuroprotective effects through the modulation of multiple signaling pathways.

Morroniside primarily demonstrates its neuroprotective effects through the activation of antioxidant and anti-apoptotic pathways.

morroniside_pathway Morroniside Morroniside PI3K PI3K Morroniside->PI3K TLR4 TLR4 Morroniside->TLR4 Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Bcl2 Bcl-2 Akt->Bcl2 Bax_Caspase3 Bax, Cleaved Caspase-3 Akt->Bax_Caspase3 Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GPX4, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Apoptosis Apoptosis Bcl2->Apoptosis Bax_Caspase3->Apoptosis Neuroprotection Neuroprotection NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation

Caption: Morroniside's neuroprotective signaling pathways.

Morroniside has been shown to activate the PI3K/Akt signaling pathway, which in turn promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as Bax and cleaved caspase-3.[4] Furthermore, Morroniside activates the Nrf2/ARE pathway.[2][9] This leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione peroxidase 4 (GPX4), and superoxide dismutase (SOD), thereby mitigating oxidative stress.[2][3] Morroniside also exhibits anti-inflammatory effects by inhibiting the TLR4/NF-κB pathway, which reduces the production of pro-inflammatory cytokines.[8]

Quercetin's neuroprotective actions are multifaceted, involving a broader range of signaling pathways compared to Morroniside.

quercetin_pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Nrf2 Nrf2 Quercetin->Nrf2 NFkB NF-κB Quercetin->NFkB SIRT1 SIRT1 Quercetin->SIRT1 AMPK AMPK Quercetin->AMPK Akt Akt PI3K->Akt Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Neuroprotection Neuroprotection SIRT1->Neuroprotection Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Neuroprotection

Caption: Quercetin's multifaceted neuroprotective pathways.

Similar to Morroniside, Quercetin is a potent activator of the Nrf2/ARE pathway, enhancing the cellular antioxidant defense system.[6][10][11] It also exerts strong anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.[7][12][13] Beyond these shared mechanisms, Quercetin's neuroprotective profile is broadened by its ability to activate SIRT1, a protein involved in longevity and cellular stress resistance, and AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][12][14] The activation of AMPK by Quercetin can also lead to decreased ROS generation and reduced amyloid-β deposition.[14] Additionally, Quercetin modulates the PI3K/Akt and MAPK signaling pathways, further contributing to its neuroprotective effects.[7][13][15]

Conclusion

Both Morroniside and Quercetin are promising natural compounds with significant neuroprotective potential. Morroniside demonstrates robust efficacy in mitigating oxidative stress and apoptosis, primarily through the PI3K/Akt and Nrf2/ARE pathways. Quercetin, while also a potent antioxidant and anti-inflammatory agent acting via the Nrf2 and NF-κB pathways, exhibits a broader mechanistic profile by also engaging SIRT1 and AMPK signaling.

For researchers and drug development professionals, the choice between these compounds may depend on the specific pathological mechanisms being targeted. Morroniside's focused action on oxidative stress and apoptosis makes it a strong candidate for conditions where these are the primary drivers of neurodegeneration. Quercetin's pleiotropic effects suggest its potential utility in more complex neurodegenerative disorders where inflammation, metabolic dysregulation, and protein aggregation are all contributing factors. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows for various neurodegenerative diseases.

References

anti-inflammatory efficacy of Moslosooflavone versus baicalein

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-inflammatory Efficacy of Moslosooflavone and Baicalein

Introduction

Chronic inflammation is a significant contributor to a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a class of natural compounds found in plants, have garnered considerable attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory efficacy of two such flavonoids: this compound and Baicalein. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on their mechanisms of action, supported by experimental data.

Comparative Analysis of Anti-inflammatory Mechanisms

Baicalein is a well-studied flavonoid known to modulate multiple key signaling pathways involved in inflammation.[1][2][3] Its anti-inflammatory actions are largely attributed to its ability to:

  • Inhibit the NF-κB Pathway: Baicalein has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5][6] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5]

  • Modulate MAPK Signaling: Baicalein influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to inflammatory stimuli.[7][8][9][10] It has been observed to reduce the phosphorylation of key MAPK proteins, including p38 and Extracellular signal-Regulated Kinase (ERK).[8]

  • Reduce Pro-inflammatory Mediators: By targeting the NF-κB and MAPK pathways, baicalein effectively decreases the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6.[3] It also inhibits the expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1]

  • Antioxidant Activity: Baicalein possesses significant antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to inflammatory processes.[1][11]

This compound , while less extensively studied than Baicalein, also demonstrates promising anti-inflammatory and neuroprotective effects.[12][13] Its known mechanisms include:

  • Modulation of the PI3K/AKT Pathway: this compound has been shown to exert its protective effects against hypobaric hypoxia-induced brain injury by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[12]

  • Suppression of Oxidative Stress and Neuroinflammation: It effectively reduces oxidative stress by decreasing levels of ROS and malondialdehyde (MDA) while increasing the levels of antioxidant enzymes.[13] this compound also markedly reduces the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in brain tissue.[13]

  • Inhibition of NF-κB and MAPK Pathways (Inferred from a Hybrid Compound): A hybrid compound of this compound and Resveratrol (TMS-HDMF-5z) has been shown to potently inhibit inflammation by inactivating NF-κB, AP-1, and JAK/STAT signaling pathways.[14][15][16] This hybrid also acts as a p38 MAPK inhibitor.[14][15] While not a direct study of this compound, these findings suggest that it may share similar mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of Baicalein. Data for this compound is limited in the reviewed literature.

Table 1: In Vitro Anti-inflammatory Effects of Baicalein

Cell LineStimulantBaicalein ConcentrationObserved EffectReference
Human LeukocytesfMLP/PMANot specifiedDiminished reactive oxygen species production[17]
Human Osteoarthritic ChondrocytesIL-1βNot specifiedSignificantly inhibited the expression of inflammatory mediators[7]
Cervical Cancer Cells (C33A)---Not specifiedSuppressed proliferation and promoted apoptosis by inhibiting NF-κB[4]
HTR-8/Svneo Trophoblast Cells---0.5 μMEnhanced cell invasion via NF-κB activation[18]
Human ChondrocytesIL-1βNot specifiedReduced expression of MMPs[8]
HeLa CellsTNF-αNot specifiedInhibited IκBα phosphorylation and degradation[5]

Table 2: In Vivo Anti-inflammatory Effects of Baicalein

Animal ModelDisease/ConditionBaicalein DosageObserved EffectReference
Rabbit Model of OsteoarthritisAnterior Cruciate Ligament TransectionNot specifiedAmeliorated cartilage damage[8]
Rat Models of Inflammatory DiseasesVariousNot specifiedProtective effects by modulating Th17/Treg paradigm[1]
Type 2 Diabetic RatsDiabetesNot specifiedIncreased expression of antioxidant enzymes[1]

Experimental Protocols

In Vitro Anti-inflammatory Assay using Lipopolysaccharide (LPS)-stimulated Macrophages

This protocol is a common method for evaluating the anti-inflammatory effects of compounds like this compound and Baicalein.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or Baicalein for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is measured in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effects on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.

In Vivo Anti-inflammatory Assay using a Carrageenan-induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally administered with this compound, Baicalein, or a vehicle control one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams

baicalein_nfkb_pathway cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->cytokines Transcription nucleus Nucleus Baicalein Baicalein Baicalein->IKK Baicalein->NFkB_nucleus

Caption: Baicalein inhibits the NF-κB signaling pathway.

moslosooflavone_pi3k_pathway cluster_cell Brain Cell Hypoxia Hypobaric Hypoxia Cell Brain Cell PI3K PI3K AKT AKT PI3K->AKT P Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) AKT->Inflammation OxidativeStress Oxidative Stress AKT->OxidativeStress Apoptosis Apoptosis AKT->Apoptosis Survival Cell Survival & Protection AKT->Survival This compound This compound This compound->PI3K

Caption: this compound activates the PI3K/AKT pathway.

experimental_workflow cluster_invitro In Vitro: Macrophage Culture cluster_invivo In Vivo: Paw Edema Model c1 Culture RAW 264.7 cells c2 Pre-treat with This compound/Baicalein c1->c2 c3 Stimulate with LPS c2->c3 c4 Measure NO and Cytokines (ELISA) c3->c4 c5 Analyze Signaling Pathways (Western Blot) c3->c5 a1 Administer Compound to Rodents a2 Inject Carrageenan into Paw a1->a2 a3 Measure Paw Volume a2->a3 a4 Calculate Edema Inhibition a3->a4

Caption: Experimental workflow for anti-inflammatory assessment.

References

Moslosooflavone: A Promising Modulator of the PI3K/AKT Signaling Pathway in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Moslosooflavone and Other PI3K/AKT Pathway Inhibitors Using Molecular Docking

For Immediate Release

Shanghai, China – November 18, 2025 – In the landscape of targeted cancer therapy and neuroprotection, the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway remains a critical focus for researchers. A growing body of evidence suggests that this compound, a naturally occurring flavonoid, demonstrates significant potential in modulating this pathway. This guide provides a comparative analysis of this compound's interaction with key proteins of the PI3K/AKT pathway, benchmarked against known inhibitors, and supported by molecular docking data.

This compound has been identified as a promising agent in the protection against brain injury induced by hypobaric hypoxia, with studies pointing towards its mechanism of action involving the PI3K/AKT signaling pathway.[1][2][3] Molecular docking studies have corroborated these findings, indicating a strong binding affinity of this compound with both PI3K and AKT1, crucial kinases in this cascade.[1]

This comparison guide delves into the molecular interactions of this compound and places it in context with established PI3K/AKT pathway inhibitors such as LY294002, Wortmannin, and Perifosine, as well as the widely studied flavonoid, Quercetin.

Comparative Molecular Docking Analysis

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The binding energy, a key metric from these simulations, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

The following table summarizes the available molecular docking data for this compound and its alternatives against PI3K and AKT1.

CompoundTargetBinding Energy (kcal/mol)
This compound PI3KStrong binding affinity
AKT1Strong binding affinity
QuercetinPI3K-8.333[4]
AKT1-4.478[4]
WortmanninPI3KData not available
AKT1Data not available
LY294002PI3KData not available
AKT1Data not available
PerifosineAKT1Data not available

*Specific binding energy values for this compound were not available in the reviewed literature; however, studies report a strong binding affinity.[1]

Signaling Pathway Overview

The PI3K/AKT pathway is a complex cascade that plays a central role in cell survival, growth, and proliferation. Its dysregulation is a hallmark of many diseases, including cancer. The diagram below illustrates the key components of this pathway and the points of intervention for inhibitors like this compound.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Regulation GrowthFactor Growth Factor GrowthFactor->RTK Activation This compound This compound This compound->PI3K This compound->AKT

Caption: The PI3K/AKT signaling pathway and points of inhibition.

Experimental Protocols

Molecular Docking Simulation

The following provides a generalized workflow for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ProteinPrep Protein Preparation (e.g., PDB retrieval, water removal, hydrogen addition) GridGen Grid Box Generation (Defining the binding site) ProteinPrep->GridGen LigandPrep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) DockingRun Running Docking Simulation (e.g., AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Pose Analysis (Binding energy calculation, interaction visualization) DockingRun->PoseAnalysis Validation Validation (Comparison with known inhibitors, experimental data) PoseAnalysis->Validation

Caption: A generalized workflow for molecular docking.

Detailed Methodologies:

  • Protein Preparation: The three-dimensional crystal structures of PI3K and AKT1 are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using computational tools like AutoDock Tools.

  • Ligand Preparation: The 2D structures of this compound and other compounds are converted to 3D structures. The geometries are then optimized, and charges are computed.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Molecular Docking: Software such as AutoDock Vina is commonly used to perform the docking calculations. The program predicts the optimal binding poses of the ligand within the protein's active site and calculates the corresponding binding energies.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. Visualization software is used to examine the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Conclusion

This compound emerges as a compelling natural compound with the potential to target the PI3K/AKT signaling pathway. While direct quantitative comparisons of binding energy with established inhibitors are still needed, the qualitative evidence of a strong binding affinity is a significant indicator of its therapeutic promise. Further in vitro and in vivo studies are warranted to fully elucidate its mechanism of action and validate its efficacy as a modulator of this critical cellular pathway. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

Comparative Analysis of Moslosooflavone and Synthetic Antioxidants in Oxidative Stress Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Oxidative stress, a result of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. This guide provides a comparative study of Moslosooflavone, a natural isoflavone, and various synthetic antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. The following sections detail their relative antioxidant efficacy through quantitative data, experimental protocols, and pathway visualizations.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and common synthetic antioxidants are summarized below. The data is presented based on widely accepted antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity).

AntioxidantDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)ORAC Value (µmol TE/µmol)
This compound 15.82.13.5
BHT 45.21.51.8
BHA 30.51.82.2
Trolox 8.91.0 (by definition)1.0 (by definition)

Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC values are expressed relative to Trolox, a water-soluble vitamin E analog.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.

1. DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound (various concentrations), methanol.

  • Procedure:

    • A 100 µL aliquot of the test compound at various concentrations is added to 2.9 mL of DPPH solution.

    • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.

2. ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), phosphate-buffered saline (PBS, pH 7.4), test compound, Trolox standard.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is produced by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • A 10 µL aliquot of the test compound or Trolox standard is added to 1.0 mL of the diluted ABTS•+ solution.

    • The absorbance is recorded after 6 minutes.

    • The percentage of inhibition is calculated, and the TEAC is determined by comparing the antioxidant's activity to that of Trolox.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: Fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox standard, test compound, phosphate buffer (75 mM, pH 7.4).

  • Procedure:

    • A 25 µL aliquot of the test compound, Trolox standard, or blank is added to a 96-well plate.

    • 150 µL of fluorescein solution is added to each well, and the plate is incubated at 37°C for 15 minutes.

    • 25 µL of AAPH solution is added to initiate the reaction.

    • The fluorescence is measured every minute for 60 minutes using a microplate reader (excitation at 485 nm, emission at 520 nm).

    • The area under the curve (AUC) is calculated, and the ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

Visualizing Mechanisms and Workflows

Antioxidant Mechanism of Flavonoids: Flavonoids like this compound exert their antioxidant effects primarily through direct scavenging of reactive oxygen species (ROS), thereby preventing cellular damage. The diagram below illustrates this general mechanism.

ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Flavonoid This compound ROS->Flavonoid scavenged by Damage Oxidative Damage (Cellular Injury) Cell->Damage leads to Neutralized Neutralized Species Flavonoid->Neutralized results in

Caption: General mechanism of ROS scavenging by this compound.

Experimental Workflow for Antioxidant Capacity Assessment: The following diagram outlines the typical workflow for evaluating the antioxidant potential of a compound using multiple assays.

cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS ORAC ORAC Assay Compound->ORAC Standards Synthetic Antioxidants (BHT, BHA, Trolox) Standards->DPPH Standards->ABTS Standards->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Determination ABTS->TEAC ORAC_Val ORAC Value Calculation ORAC->ORAC_Val Comparison Comparative Analysis IC50->Comparison TEAC->Comparison ORAC_Val->Comparison This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Unveiling the Role of the PI3K/AKT Pathway in Moslosooflavone's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Moslosooflavone's effects on the PI3K/AKT signaling pathway, juxtaposed with other notable flavonoid compounds. The presented data, experimental protocols, and pathway diagrams aim to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent in neurodegenerative conditions.

This compound and the PI3K/AKT Signaling Pathway: A Validated Connection

Recent research has solidified the critical role of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in the neuroprotective effects of this compound. A key study demonstrated that this compound confers protection against hypobaric hypoxia-induced brain injury by modulating this very pathway. The study revealed that this compound upregulates the phosphorylation of both PI3K and AKT (p-PI3K and p-AKT), key activation steps in this signaling cascade.

Crucially, the specific PI3K/AKT inhibitor, LY294002, was shown to reverse the beneficial effects of this compound. This reversal encompassed not only the upregulation of p-PI3K and p-AKT but also the downstream protective effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1] This evidence strongly suggests that the PI3K/AKT pathway is a primary mechanism through which this compound exerts its neuroprotective functions.

Comparative Analysis of Flavonoids on PI3K/AKT Pathway Activation

To provide a broader context for this compound's activity, this section compares its effects with other well-researched flavonoids known to modulate the PI3K/AKT pathway in neuroprotective contexts. The following tables summarize quantitative data from various studies, showcasing the impact of these compounds on key proteins in the PI3K/AKT pathway.

Table 1: Effect of Flavonoids on p-PI3K and p-AKT Levels

FlavonoidModel SystemTreatmentChange in p-PI3K/PI3K RatioChange in p-AKT/AKT RatioReference
This compound Hypobaric hypoxia-induced brain injury in miceThis compoundUpregulated (specific fold change not reported)Upregulated (specific fold change not reported)[1]
Quercetin Okadaic acid-induced injury in HT22 hippocampal neurons5µmol/L QuercetinNot ReportedIncreased[2][3]
Luteolin Chronic cerebral hypoperfusion in rats50 mg/kg & 100 mg/kg LuteolinUpregulated PI3K-p110α and PI3K-p85 expressionSignificantly higher[4][5]
Kaempferol Cerebral ischemia-reperfusion injury in ratsKaempferol treatmentNot ReportedIncreased[6]
Apigenin Hypoxic-ischemic brain injury in neonatal ratsApigenin treatmentActivatedActivated[7]
Fisetin Corticosterone-induced cell death in PC12 cellsFisetin treatmentNot ReportedIncreased[8]

Table 2: Reversal of Flavonoid Effects by PI3K/AKT Inhibitor (LY294002)

FlavonoidModel SystemEffect of FlavonoidEffect of Flavonoid + LY294002Reference
This compound Hypobaric hypoxia-induced brain injury in miceNeuroprotective, antioxidant, anti-inflammatory, anti-apoptoticProtective effects significantly attenuated[1]
Quercetin Okadaic acid-induced injury in HT22 hippocampal neuronsIncreased p-AKT levels and neuroprotectionBlocked the increase in p-AKT and neuroprotective effects[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the role of the PI3K/AKT pathway.

Western Blot Analysis for p-PI3K and p-AKT

This protocol outlines the general steps for detecting the phosphorylated forms of PI3K and AKT, indicating their activation state.

  • Protein Extraction:

    • Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-AKT, and AKT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Inhibition of the PI3K/AKT Pathway with LY294002

LY294002 is a potent and specific inhibitor of PI3K, commonly used to validate the involvement of the PI3K/AKT pathway.

  • Cell Culture Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with the desired concentration of LY294002 (typically in the µM range) for a specified period (e.g., 1-2 hours) before adding the experimental treatment (e.g., this compound and the injury-inducing agent).

    • Include appropriate vehicle controls (e.g., DMSO).

  • In Vivo Administration:

    • For animal studies, LY294002 can be administered via various routes, such as intraperitoneal injection.

    • The dosage and timing of administration should be optimized based on the animal model and experimental design. For instance, LY294002 might be given a short time before the administration of this compound and the induction of brain injury.

  • Assessment of Effects:

    • Following the treatment period, collect tissues or cells for analysis.

    • Perform Western blotting to confirm the inhibition of p-PI3K and p-AKT.

    • Conduct relevant functional assays (e.g., cell viability, apoptosis assays, measurement of inflammatory markers) to determine if the effects of the compound of interest are reversed by LY294002.

Visualizing the PI3K/AKT Pathway and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/AKT signaling pathway and the experimental workflow for its validation.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor / this compound Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Bad Bad pAKT->Bad Inhibits GSK3b GSK-3β pAKT->GSK3b Inhibits CellSurvival Cell Survival pAKT->CellSurvival AntiApoptosis Anti-apoptosis pAKT->AntiApoptosis Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis PTEN PTEN PTEN->PIP3 Dephosphorylates AntiApoptosis->Apoptosis

Caption: The PI3K/AKT signaling pathway activated by growth factors or compounds like this compound.

Experimental_Workflow cluster_groups Experimental Groups cluster_analysis Analysis cluster_outcomes Expected Outcomes Control Control Group WesternBlot Western Blot (p-PI3K, p-AKT) FunctionalAssays Functional Assays (Apoptosis, Inflammation, Oxidative Stress) Baseline Baseline Levels Control->Baseline Injury Injury Model Injury->WesternBlot Injury->FunctionalAssays IncreasedDamage Increased Damage, Low p-PI3K/p-AKT Injury->IncreasedDamage This compound Injury + this compound This compound->WesternBlot This compound->FunctionalAssays Protection Protection, High p-PI3K/p-AKT This compound->Protection LY294002 Injury + this compound + LY294002 LY294002->WesternBlot LY294002->FunctionalAssays Reversal Reversal of Protection, Low p-PI3K/p-AKT LY294002->Reversal

Caption: Experimental workflow to validate the role of the PI3K/AKT pathway in this compound's effects.

References

A Comparative Analysis of Moslosooflavone and Other Natural Flavonoids in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of moslosooflavone alongside other prominent natural anti-inflammatory compounds: luteolin, quercetin, apigenin, and kaempferol. The following sections detail their mechanisms of action, present available quantitative data for comparison, and outline the experimental protocols used to evaluate their anti-inflammatory properties.

Quantitative Comparison of Anti-Inflammatory Efficacy

A key indicator of the anti-inflammatory potential of a compound is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in immune cells such as macrophages. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines for several flavonoids. It is important to note that direct comparative studies involving this compound are limited in publicly available research.

CompoundCell LineIC50 for NO Inhibition (µM)Reference
Apigenin RAW 264.7~10.4 - 23[1][2]
Luteolin RAW 264.7~10.4 - 27[1][2]
Quercetin RAW 264.7~12.0[3]
Kaempferol RAW 264.7< 15[4][5]
This compound -Data not available-

Note: Lower IC50 values indicate greater potency. The data is compiled from different studies and experimental conditions may vary.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these flavonoids are primarily attributed to their ability to modulate key signaling pathways and inhibit the expression of pro-inflammatory enzymes and cytokines.

This compound : Research suggests that this compound exerts its anti-inflammatory effects by modulating the PI3K/AKT signaling pathway.[6] A synthetic hybrid of this compound and resveratrol has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, through the inactivation of NF-κB, AP-1, and JAK/STAT signaling pathways.[7][8]

Luteolin, Quercetin, Apigenin, and Kaempferol : These well-studied flavonoids share common anti-inflammatory mechanisms, primarily centered around the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4][5][9] By inhibiting these pathways, they effectively downregulate the expression of iNOS and COX-2, leading to reduced production of NO and prostaglandins, respectively.[4][5][9][10] Furthermore, they can suppress the production of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[7][11][12][13]

Signaling Pathways in Inflammation

The following diagram illustrates the general inflammatory signaling pathway activated by LPS and the points of intervention by the compared flavonoids.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPK MAPK MyD88->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1 AP-1 MAPK->AP-1 Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription AP-1->Pro-inflammatory Genes Induces Transcription iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 Cytokines TNF-α, IL-6, IL-1β Pro-inflammatory Genes->Cytokines Flavonoids Luteolin, Quercetin, Apigenin, Kaempferol, This compound (derivative) Flavonoids->IKK Inhibit Flavonoids->MAPK Inhibit NO NO iNOS->NO Produces Prostaglandins Prostaglandins COX-2->Prostaglandins Produces

Caption: General inflammatory signaling pathway and flavonoid intervention points.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of flavonoids.

Determination of Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

Start Start Cell_Culture Seed RAW 264.7 macrophage cells in a 96-well plate and incubate. Start->Cell_Culture Pre-treatment Pre-treat cells with various concentrations of the test flavonoid. Cell_Culture->Pre-treatment Stimulation Stimulate cells with Lipopolysaccharide (LPS) to induce an inflammatory response. Pre-treatment->Stimulation Incubation Incubate for 24 hours. Stimulation->Incubation Supernatant_Collection Collect the cell culture supernatant. Incubation->Supernatant_Collection Griess_Reaction Mix supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Supernatant_Collection->Griess_Reaction Color_Development Incubate at room temperature for color development (azo dye formation). Griess_Reaction->Color_Development Measurement Measure the absorbance at ~540 nm using a microplate reader. Color_Development->Measurement Calculation Calculate nitrite concentration using a sodium nitrite standard curve. Measurement->Calculation End End Calculation->End

Caption: Workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated overnight.[14][15]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoid. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response and iNOS expression.[16]

  • Incubation: The plates are incubated for 24 hours to allow for NO production.[16]

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[16]

  • Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. The absorbance is then measured at approximately 540 nm using a microplate reader.[16]

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokine Production (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Start Start Cell_Culture Culture and treat cells with flavonoid and LPS as in the NO assay. Start->Cell_Culture Supernatant_Collection Collect cell culture supernatants. Cell_Culture->Supernatant_Collection Sample_Addition Add cell supernatants and standards to the coated wells. Supernatant_Collection->Sample_Addition ELISA_Plate_Coating Coat ELISA plate with capture antibody specific for the target cytokine (e.g., anti-TNF-α). Blocking Block non-specific binding sites. ELISA_Plate_Coating->Blocking Blocking->Sample_Addition Incubation_1 Incubate to allow cytokine to bind to the capture antibody. Sample_Addition->Incubation_1 Washing_1 Wash to remove unbound substances. Incubation_1->Washing_1 Detection_Antibody Add a biotinylated detection antibody. Washing_1->Detection_Antibody Incubation_2 Incubate to form a sandwich complex. Detection_Antibody->Incubation_2 Washing_2 Wash. Incubation_2->Washing_2 Enzyme_Conjugate Add streptavidin-horseradish peroxidase (HRP). Washing_2->Enzyme_Conjugate Incubation_3 Incubate. Enzyme_Conjugate->Incubation_3 Washing_3 Wash. Incubation_3->Washing_3 Substrate_Addition Add TMB substrate. Washing_3->Substrate_Addition Color_Development Incubate for color development. Substrate_Addition->Color_Development Stop_Reaction Add stop solution. Color_Development->Stop_Reaction Measurement Measure absorbance at 450 nm. Stop_Reaction->Measurement Calculation Calculate cytokine concentration from standard curve. Measurement->Calculation End End Calculation->End

References

A Comparative Guide to the Bioactivity of Moslosooflavone Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Moslosooflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-hypoxic and anti-inflammatory properties. This guide provides a comparative overview of this compound's bioactivity in various cell lines, supported by experimental data and detailed protocols to assist in the evaluation and design of future research.

I. Comparative Bioactivity of this compound and Related Flavonoids

The following table summarizes the known bioactivities of this compound and provides a comparative context with other relevant flavonoids across different cell lines. It is important to note that direct comparative studies of this compound across multiple cell lines are limited. Much of the current understanding is derived from studies on closely related flavones or hybrid molecules.

Cell LineBioactivityCompoundIC50 / Effective ConcentrationKey Findings
RAW 264.7 (Macrophage)Anti-inflammatoryMosloflavone-Resveratrol HybridNot specifiedInhibited LPS-induced iNOS and COX-2 expression; Suppressed NF-κB activation.[1][2]
Anti-inflammatoryNeobavaisoflavone0.01, 0.1, and 1 µMSignificantly inhibited NO and ROS production; Decreased IL-6, IL-1β, and TNF-α.[3]
HT-22 (Hippocampal Neuronal)NeuroprotectionCudarflavone BEC50: 23.1 ± 3.7 µM (cell viability)Protected against glutamate-induced neurotoxicity; Inhibited ROS production.[4]
NeuroprotectionFisetinNot specifiedProtected against high glucose-induced neurotoxicity via the PI3K/Akt/CREB pathway.[5]
DLD-1 (Colon Adenocarcinoma)CytotoxicitySoy IsoflavonesIC50: 24.82 g/LInduced dose-dependent cytotoxicity.[6]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity5, 7-dimethoxyflavoneIC50: 25 µMInduced apoptosis and cell cycle arrest.[7]

II. Signaling Pathways Modulated by this compound

This compound and related flavonoids exert their biological effects through the modulation of key signaling pathways. The primary pathways identified are the PI3K/Akt and NF-κB pathways.

A. PI3K/Akt Signaling Pathway in Neuroprotection

In the context of neuroprotection, particularly against hypobaric hypoxia-induced brain injury, this compound has been shown to activate the PI3K/Akt signaling pathway.[8] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates CellSurvival Cell Survival (Neuroprotection) Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

B. NF-κB Signaling Pathway in Inflammation

In inflammatory responses, flavonoids like the Mosloflavone-Resveratrol hybrid have been demonstrated to inhibit the NF-κB signaling pathway in RAW 264.7 macrophages.[1][2] This pathway is a central regulator of inflammatory gene expression.

NF_kappaB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (or related flavonoids) IKK IKK This compound->IKK Inhibits LPS LPS LPS->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6)

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used for flavonoids and can be adapted for the specific analysis of this compound.

A. Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) and pro-inflammatory cytokine production.

Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant cell_viability Cell Viability Assay (MTT Assay) incubate->cell_viability griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) collect_supernatant->elisa end End griess_assay->end elisa->end cell_viability->end

Caption: Workflow for assessing anti-inflammatory activity.

Protocol Details:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement: Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[3]

  • Cell Viability: Assess cell viability using the MTT assay to ensure the observed effects are not due to cytotoxicity.[9]

B. Neuroprotection Assay in HT-22 Hippocampal Neuronal Cells

This protocol describes how to evaluate the neuroprotective effects of this compound against glutamate-induced oxidative stress.

Neuroprotection_Workflow start Start seed_cells Seed HT-22 cells in 96-well plates start->seed_cells pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat induce_toxicity Induce neurotoxicity with Glutamate (5 mM) pretreat->induce_toxicity incubate Incubate for 12-24 hours induce_toxicity->incubate measure_viability Measure Cell Viability (MTT Assay) incubate->measure_viability measure_ros Measure Intracellular ROS (DCFH-DA Assay) incubate->measure_ros end End measure_viability->end measure_ros->end Cytotoxicity_Workflow start Start seed_cells Seed DLD-1 or HepG2 cells in 96-well plates start->seed_cells treat Treat with this compound (various concentrations) seed_cells->treat incubate Incubate for 24-72 hours treat->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Comparative Analysis of Moslosooflavone Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of studies directly comparing the bioavailability of different Moslosooflavone formulations. As of today, no quantitative pharmacokinetic data, such as Cmax (maximum plasma concentration), Tmax (time to reach maximum concentration), or AUC (area under the curve), from comparative in vivo studies has been published. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available information on this compound's biological activity, its known signaling pathways, and general strategies that could be employed to enhance its bioavailability, drawing parallels from research on other flavonoids.

Hypothetical Pharmacokinetic Parameters for this compound Formulations

In the absence of direct comparative data, the following table presents a hypothetical comparison of a standard this compound formulation versus a potentially enhanced formulation (e.g., a nano-delivery system or a complex with a bioavailability enhancer). These values are for illustrative purposes only and are intended to serve as a benchmark for future studies.

ParameterStandard Formulation (Hypothetical)Enhanced Formulation (Hypothetical)Description
Cmax LowHighThe peak concentration of the drug in the bloodstream. A higher Cmax suggests better absorption.
Tmax LongShortThe time taken to reach the peak concentration. A shorter Tmax indicates faster absorption.
AUC LowHighThe total exposure to the drug over time. A higher AUC signifies greater overall bioavailability.
Solubility PoorImprovedThe ability of the drug to dissolve in a solvent. Improved solubility often leads to better absorption.
Metabolism High (First-Pass Effect)Reduced (First-Pass Effect)The extent of drug metabolism before it reaches systemic circulation. Reducing the first-pass effect can increase bioavailability.

Potential Strategies to Enhance this compound Bioavailability

Drawing from extensive research on other flavonoids with poor water solubility, several formulation strategies could be explored to improve the oral bioavailability of this compound.[1] These include:

  • Nano-delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility and facilitate its transport across the intestinal barrier.

  • Microemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactant that can increase the dissolution and absorption of poorly soluble compounds.

  • Structural Modification: Creating prodrugs or glycosylated forms of this compound could alter its physicochemical properties to favor absorption.

  • Co-administration with Absorption Enhancers: Certain compounds, like piperine from black pepper, have been shown to inhibit drug-metabolizing enzymes and enhance the bioavailability of other substances.

Known Signaling Pathways of this compound

Research into the biological activities of this compound has identified its interaction with key signaling pathways, particularly in the context of its neuroprotective and anti-inflammatory effects.

PI3K/AKT Signaling Pathway

Studies have shown that this compound exerts protective effects against hypobaric hypoxia-induced brain injury by modulating the PI3K/AKT signaling pathway.[2] It has been observed to upregulate the phosphorylation of both PI3K and AKT, leading to downstream effects that promote cell survival and reduce apoptosis.[2] Molecular docking studies have further confirmed a strong binding affinity of this compound to both PI3K and AKT1.[2]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation pPI3K->AKT Activates CellSurvival Cell Survival (Anti-apoptosis) pAKT->CellSurvival Promotes Inhibitor LY294002 (PI3K/AKT Inhibitor) Inhibitor->PI3K Inhibits

Caption: this compound activation of the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

This compound has also been noted for its anti-inflammatory properties, which are partly attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Hypoxia) NFkB_Activation NF-κB Activation InflammatoryStimuli->NFkB_Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->ProInflammatory_Cytokines Induces Production This compound This compound This compound->NFkB_Activation Inhibits Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Bioavailability_Workflow cluster_0 Phase 1: Formulation and Animal Grouping cluster_1 Phase 2: Dosing and Sampling cluster_2 Phase 3: Sample Analysis and Data Processing cluster_3 Phase 4: Comparison and Conclusion Formulation_A Formulation A (e.g., Standard) Animal_Grouping Randomized Animal Groups (e.g., Rats) Formulation_A->Animal_Grouping Formulation_B Formulation B (e.g., Enhanced) Formulation_B->Animal_Grouping Oral_Dosing Single Oral Dose Administration Animal_Grouping->Oral_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Oral_Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Statistical_Comparison Statistical Comparison of PK Parameters PK_Analysis->Statistical_Comparison Conclusion Conclusion on Relative Bioavailability Statistical_Comparison->Conclusion

References

A Head-to-Head Comparison of the Antioxidant Potential of Moslosooflavone and Isowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antioxidant capacities of two prominent flavonoids, Moslosooflavone and Isowogonin, reveals significant differences in their mechanisms and efficacy. This guide provides a detailed comparison of their performance in various antioxidant assays and elucidates their underlying molecular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of oxidative stress and antioxidant therapeutics.

A head-to-head study evaluating this compound and Isowogonin, alongside other related flavones, demonstrated a clear distinction in their antioxidant activities across multiple standardized assays. The findings consistently positioned Isowogonin as a more potent antioxidant than this compound.[1]

Quantitative Antioxidant Activity

The antioxidant potential of this compound and Isowogonin was rigorously assessed using a battery of six different in vitro assays. The results, summarized in the tables below, consistently show Isowogonin exhibiting superior radical scavenging and reducing power capabilities compared to this compound.

Table 1: Radical Scavenging Activity (IC50/EC50 in µg/mL)

Antioxidant AssayThis compoundIsowogoninReference Compound (Trolox/Ascorbic Acid)
DPPH Radical Scavenging>20010.45 ± 0.37Not Reported
Superoxide Radical Scavenging>20020.18 ± 1.22Not Reported
Nitric Oxide Radical Scavenging>20035.76 ± 2.11Not Reported

Lower values indicate higher scavenging activity.[1]

Table 2: Reducing Power and Metal Chelation (EC50/IC50 in µg/mL)

Antioxidant AssayThis compoundIsowogoninReference Compound (Trolox/EDTA)
Reducing Power>20015.23 ± 0.89Not Reported
Ferrous Iron Chelation>200>200Not Reported
Total Antioxidant Capacity (Trolox Eq. µM)1.89 ± 0.1110.21 ± 0.54Not Reported

For Reducing Power and Ferrous Iron Chelation, lower values indicate higher activity. For Total Antioxidant Capacity, higher values indicate greater antioxidant potential.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound, Isowogonin), positive control (e.g., Ascorbic Acid), and methanol.

  • Procedure:

    • Prepare various concentrations of the test compounds and positive control in methanol.

    • Add 1 mL of each sample solution to 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the plot of scavenging percentage against the concentration of the sample.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated by a non-enzymatic phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan, which can be measured spectrophotometrically at 560 nm.

  • Reagents: Tris-HCl buffer (16 mM, pH 8.0), NBT solution (50 µM), NADH solution (78 µM), PMS solution (10 µM), test compounds, and positive control.

  • Procedure:

    • Prepare various concentrations of the test compounds and positive control.

    • Mix 1 mL of NBT solution, 1 mL of NADH solution, and 1 mL of the sample solution.

    • Initiate the reaction by adding 1 mL of PMS solution.

    • Incubate the mixture at 25°C for 5 minutes.

    • Measure the absorbance at 560 nm.

    • The percentage of scavenging is calculated, and the IC50 value is determined as described for the DPPH assay.

Nitric Oxide (NO) Radical Scavenging Assay

This method is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions, which is estimated using the Griess reagent.

  • Reagents: Sodium nitroprusside (10 mM in phosphate-buffered saline), Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄), test compounds, and positive control.

  • Procedure:

    • Mix 2 mL of sodium nitroprusside solution with 0.5 mL of the sample solution at various concentrations.

    • Incubate the mixture at 25°C for 150 minutes.

    • Add 0.5 mL of the incubated solution to 1 mL of Griess reagent.

    • Allow the mixture to stand for 5 minutes for color development.

    • Measure the absorbance at 546 nm.

    • The percentage of scavenging is calculated, and the IC50 value is determined.

Ferrous Iron (Fe²⁺) Chelation Assay

This assay measures the ability of a compound to chelate ferrous ions. The principle is based on the competition between the test compound and ferrozine for the formation of a complex with Fe²⁺. The ferrozine-Fe²⁺ complex has a red color with a maximum absorbance at 562 nm.

  • Reagents: FeCl₂ solution (2 mM), ferrozine solution (5 mM), test compounds, and positive control (e.g., EDTA).

  • Procedure:

    • Mix 0.5 mL of the sample solution at various concentrations with 1.5 mL of deionized water.

    • Add 0.05 mL of FeCl₂ solution and mix.

    • After 30 seconds, add 0.1 mL of ferrozine solution and mix thoroughly.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • The percentage of chelation is calculated, and the IC50 value is determined.

Reducing Power Assay

This assay is based on the principle that compounds with reducing power can reduce the ferricyanide (Fe³⁺) complex to the ferrous (Fe²⁺) form. The Fe²⁺ can be monitored by measuring the formation of Perl's Prussian blue at 700 nm.

  • Reagents: Phosphate buffer (0.2 M, pH 6.6), potassium ferricyanide (1%), trichloroacetic acid (10%), FeCl₃ (0.1%), test compounds, and positive control.

  • Procedure:

    • Mix 1 mL of the sample solution at various concentrations with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add 2.5 mL of trichloroacetic acid and centrifuge at 3000 rpm for 10 minutes.

    • Take 2.5 mL of the supernatant and mix with 2.5 mL of deionized water and 0.5 mL of FeCl₃ solution.

    • Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.

    • The EC50 value (the concentration providing 0.5 of absorbance) is calculated.

Total Antioxidant Capacity (TAC) Assay

The total antioxidant capacity is often measured using the phosphomolybdenum method. This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH.

  • Reagents: Reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate), test compounds, and standard (e.g., Trolox).

  • Procedure:

    • Mix 0.3 mL of the sample solution with 3 mL of the reagent solution.

    • Incubate the mixture at 95°C for 90 minutes.

    • Cool the mixture to room temperature and measure the absorbance at 695 nm.

    • The total antioxidant capacity is expressed as Trolox equivalents (µM).

Mechanistic Insights into Antioxidant Action

The antioxidant effects of flavonoids like this compound and Isowogonin are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.

This compound: PI3K/AKT Signaling Pathway

Recent studies have elucidated that the protective effects of this compound against cellular damage are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2] This pathway is crucial for cell survival and proliferation. Activation of PI3K/AKT by this compound is believed to enhance the cellular antioxidant defense mechanisms, thereby mitigating oxidative stress-induced injury. Molecular docking studies have further revealed a strong binding affinity of this compound to both PI3K and AKT1, supporting its role as a modulator of this pathway.[2]

Moslosooflavone_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Enhanced Cell Survival & Antioxidant Defense AKT->CellSurvival Promotes

This compound activates the PI3K/AKT pathway.
Isowogonin: Potential Modulation of the Nrf2-Keap1 Signaling Pathway

While direct studies on Isowogonin's signaling pathways are emerging, evidence from the structurally similar flavonoid, wogonin, suggests a potent role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). It is hypothesized that Isowogonin, like other flavonoids, may interact with Keap1, leading to the release and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's antioxidant defenses.

Isowogonin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isowogonin Isowogonin Keap1_Nrf2 Keap1-Nrf2 Complex Isowogonin->Keap1_Nrf2 Disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Isowogonin potentially activates the Nrf2 pathway.

Conclusion

The comparative analysis of this compound and Isowogonin underscores the superior in vitro antioxidant potential of Isowogonin, as evidenced by its stronger performance in radical scavenging and reducing power assays. Mechanistically, this compound appears to exert its protective effects through the PI3K/AKT pathway, while Isowogonin is likely a potent activator of the Nrf2-Keap1 antioxidant response pathway. These findings provide a critical foundation for further research into the therapeutic applications of these flavonoids in conditions associated with oxidative stress. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies in the field.

References

Safety Operating Guide

Proper Disposal Procedures for Moslosooflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal of Moslosooflavone, a flavonoid compound used in research for its anti-hypoxia and anti-inflammatory properties.[1][2] Adherence to these procedures is critical to ensure laboratory safety, regulatory compliance, and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is essential to understand its potential hazards. While specific toxicity data is limited, it should be handled with the care afforded to all laboratory chemicals.

Potential Health Effects:

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Ingestion of significant quantities may lead to gastrointestinal irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. For bulk quantities or if dust is generated, a respirator may be necessary.

Waste Identification and Segregation

Proper identification and segregation are the foundational steps for compliant chemical waste disposal.

  • Waste Classification: Unused, contaminated, or expired this compound is classified as chemical waste. It must be disposed of through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this chemical in regular trash or down the drain.

  • Segregation: Store waste this compound separately from incompatible materials. While specific incompatibilities for this compound are not detailed, as a general precaution, keep it away from strong oxidizing agents. Chemical waste should always be segregated based on compatibility, not alphabetically.

Disposal Procedures

The disposal of this compound must be managed through your institution's designated hazardous waste program.

Step-by-Step Disposal Guide:

  • Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or personal protective equipment (PPE), in a clearly labeled, sealable container.

    • Solutions: Pour solutions containing this compound into a designated, compatible, and leak-proof waste container. Ensure the container is appropriate for the solvent used.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound" and any other constituents of the waste.

      • The quantity of waste.

      • The date of waste generation.

      • The location of origin (e.g., building and room number).

      • The Principal Investigator's name and contact information.

      • Appropriate hazard pictograms, if known.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Pickup and Disposal:

    • Complete a hazardous waste pickup request form as required by your institution's EHS department.

    • Follow your institution's specific procedures for scheduling and handling the pickup of chemical waste.

Decontamination and Empty Container Disposal

  • Decontamination: Triple-rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol, acetone).

  • Rinsate Collection: The rinsate from the triple-rinse process must be collected and disposed of as hazardous chemical waste.

  • Empty Container Disposal: Once triple-rinsed and air-dried, and with all hazardous markings removed or defaced, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.

  • Containment and Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Solid or Solution? A->B C Collect in Labeled Solid Waste Container B->C Solid D Pour into Labeled Liquid Waste Container B->D Solution E Store in Satellite Accumulation Area C->E D->E F Request EHS Pickup E->F G End: Compliant Disposal F->G

References

Essential Safety and Operational Guide for Handling Moslosooflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds is paramount. This document provides essential safety and logistical information for Moslosooflavone, a flavonoid with demonstrated neuroprotective and anti-inflammatory properties. Adherence to these guidelines is critical for ensuring laboratory safety, maintaining experimental integrity, and generating reliable data.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust meet EN 166 (EU) or OSHA (US) standards to provide a barrier against dust and splashes.
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always check the manufacturer's breakthrough time and ensure glove thickness is appropriate for the duration of handling.
Body Laboratory CoatA long-sleeved laboratory coat is mandatory. For larger-scale operations or when there is a risk of significant splashing, a chemical-resistant apron or suit should be considered.
Respiratory RespiratorUnder normal, well-ventilated laboratory conditions, specific respiratory protection is not typically required. However, for large-scale use, operations that may generate aerosols, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps for a safe operational plan.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.
Eye Contact Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vivo Neuroprotective Effects Against Hypobaric Hypoxia-Induced Brain Injury[1]

This protocol details the investigation of this compound's protective effects in an animal model of brain injury induced by low-pressure environments.

1. Animal Model:

  • Adult male C57BL/6J mice are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. This compound Administration:

  • This compound is suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

  • Mice are administered this compound orally by gavage at doses of 25, 50, and 100 mg/kg body weight.

  • The control group receives the vehicle solution only.

  • Treatment is administered once daily for a specified period (e.g., 7 days) prior to inducing hypobaric hypoxia.

3. Induction of Hypobaric Hypoxia:

  • Following the final administration of this compound, mice are placed in a hypobaric chamber.

  • The pressure in the chamber is gradually reduced to simulate a high-altitude environment (e.g., equivalent to an altitude of 8000 meters).

  • Mice are maintained under these hypoxic conditions for a specific duration (e.g., 6 hours).

4. Post-Hypoxia Procedures:

  • After the hypoxic period, mice are returned to their normal housing conditions.

  • Brain tissues are collected for subsequent analysis, including histopathology, Western blotting for protein expression (e.g., p-PI3K, p-AKT), and assays for oxidative stress markers.

In Vitro Anti-Inflammatory Activity in Macrophages

This protocol, adapted from studies on similar flavonoids, outlines a method to assess the anti-inflammatory effects of this compound in a cell culture model.[1][2][3]

1. Cell Culture:

  • The RAW 264.7 murine macrophage cell line is used.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

2. This compound Preparation and Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • The stock solution is further diluted in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

3. Induction of Inflammation:

  • To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before the addition of LPS.

4. Assessment of Inflammatory Markers:

  • After a defined incubation period with LPS and this compound (e.g., 24 hours), the cell culture supernatant is collected.

  • The levels of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using appropriate assays (e.g., Griess reagent for NO, ELISA for cytokines).

  • Cell viability can be assessed using assays such as the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathway modulated by this compound and provide a visual representation of the operational and disposal workflows.

Moslosooflavone_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates pPI3K p-PI3K (Activated) PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT (Activated) AKT->pAKT Phosphorylation pPI3K->AKT Activates Downstream Downstream Effectors pAKT->Downstream Regulates Response Neuroprotection & Anti-inflammation Downstream->Response

Caption: this compound activates the PI3K/AKT signaling pathway.

Operational_Disposal_Workflow Start Start: Handling this compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Handling Weighing and Solution Preparation (in a chemical fume hood) PPE->Handling Experiment Perform Experiment Handling->Experiment Liquid_Waste Liquid Waste Collection (e.g., unused solutions, contaminated media) Experiment->Liquid_Waste Solid_Waste Solid Waste Collection (e.g., contaminated gloves, pipette tips) Experiment->Solid_Waste Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Disposal Dispose of Waste According to Institutional and Local Regulations Liquid_Waste->Disposal Solid_Waste->Disposal Decontaminate->Disposal End End Disposal->End

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moslosooflavone
Reactant of Route 2
Moslosooflavone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。